PDM11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHOTWBLKKBBT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PDM11: A Technical Deep Dive into its Mechanism of Action as an Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDM11, a synthetic derivative of trans-resveratrol, has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR). Initially characterized as inactive in a range of assays where resveratrol (B1683913) exhibits activity, the primary mechanism of action for this compound is now understood to be its modulation of the AhR signaling pathway. This document provides a comprehensive technical overview of the core mechanism of action of this compound, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction
This compound, with the chemical name (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl and CAS number 1032508-03-4, was initially synthesized and evaluated as part of a series of resveratrol analogs. While it did not demonstrate the antioxidant or cyclooxygenase inhibitory activities typical of its parent compound, subsequent investigations have revealed its significant potential as a modulator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in regulating responses to environmental toxins, as well as in various physiological and pathological processes, including cancer. This compound's ability to antagonize this receptor positions it as a molecule of interest for further investigation in therapeutic areas where AhR signaling is dysregulated.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Antagonism
The primary and most significant mechanism of action of this compound is its function as an antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR signaling pathway is a critical cellular sensing system. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by a ligand (agonist), the receptor-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
This compound, as an antagonist, is believed to competitively bind to the ligand-binding pocket of the AhR, preventing the binding of endogenous or exogenous agonists. This inhibition of agonist binding blocks the subsequent conformational changes required for nuclear translocation and the activation of target gene expression.
Signaling Pathway Diagram
Caption: this compound mechanism as an AhR antagonist.
Quantitative Data
The initial characterization of this compound reported its inactivity in several assays, and this data is summarized below.
Table 1: Summary of In Vitro Inactivity of this compound
| Assay | Target/Endpoint | Result |
| Quinone Reductase 1 (QR1) Induction | QR1 Activation | Inactive |
| Quinone Reductase 2 (QR2) Inhibition | QR2 Activity | No Inhibition |
| Nitric Oxide (NO) Production | NO Levels | No Effect |
| Free Radical Quenching | Antioxidant Activity | Inactive |
| Estrogen Receptor (ER) Binding | ER Interaction | No Interaction |
| Cyclooxygenase-1 (COX-1) Activity | COX-1 Inhibition | No Effect |
| Cyclooxygenase-2 (COX-2) Activity | COX-2 Inhibition | No Effect |
| Cell Proliferation (K562, HT-29, HepG2 cells) | Cancer Cell Growth | No Effect |
Data sourced from commercial product descriptions referencing initial characterization studies.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies in molecular pharmacology and cell biology.
Aryl Hydrocarbon Receptor (AhR) Antagonist Activity Assay (General Protocol)
A common method to determine AhR antagonist activity is a reporter gene assay.
Experimental Workflow:
Caption: Workflow for an AhR antagonist reporter assay.
Detailed Steps:
-
Cell Culture: Human or other mammalian cells (e.g., HepG2) are stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Dioxin Response Elements (DREs).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Treatment: The reporter cells are seeded in multi-well plates. After adherence, the cells are treated with a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) at a concentration that elicits a submaximal response (e.g., EC80), in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.
-
Data Analysis: The luminescence signal in the presence of this compound is compared to the signal with the agonist alone. The data is plotted on a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vitro Assays for Resveratrol-like Activity (General Protocols)
The initial characterization of this compound involved a battery of standard in vitro assays to assess its resveratrol-like activities. While the specific protocols for this compound are not detailed in the currently accessible literature, the following are representative methodologies.
-
Quinone Reductase 1 (QR1) Induction Assay: This assay typically uses Hepa1c1c7 cells. Cells are treated with the test compound for a set period, after which cell lysates are prepared. The QR1 activity in the lysate is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., menadione) coupled to the reduction of a reporter molecule (e.g., MTT).
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 is often determined using commercially available kits. These assays measure the production of prostaglandins (B1171923) from arachidonic acid by
PDM11: A Biologically Inactive Derivative of Resveratrol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comparative analysis of the biological activities of PDM11 and its parent compound, resveratrol (B1683913). Based on available scientific literature, this compound, a synthetic derivative of trans-resveratrol, demonstrates a stark contrast in its biological profile, being largely inactive in assays where resveratrol exhibits significant effects.
Executive Summary
Resveratrol, a well-studied polyphenol, is renowned for its antioxidant, anti-inflammatory, and sirtuin-activating properties, which are attributed to its modulation of numerous signaling pathways. In contrast, this compound is consistently reported as an inactive derivative.[1][2] It does not demonstrate significant antioxidant activity, nor does it influence key enzymes and cellular processes that are hallmarks of resveratrol's biological action.[1][2] This guide will delineate these differences, presenting the robust activity of resveratrol alongside the documented inactivity of this compound.
Comparative Biological Activity: this compound vs. Resveratrol
The following table summarizes the known biological activities of resveratrol and the reported lack thereof for this compound.
| Biological Activity | Resveratrol | This compound | References |
| Antioxidant Activity | |||
| Free Radical Scavenging | Active | No significant protective effect against hydroxyl radicals | [3] |
| Quinone Reductase 1 (QR1) Activation | Activator | Inactive | [1][2] |
| Quinone Reductase 2 (QR2) Inhibition | Inhibitor | Inactive | [1][2] |
| Anti-inflammatory Activity | |||
| Cyclooxygenase (COX-1 & COX-2) Inhibition | Inhibitor | Inactive | [1][2] |
| Nitric Oxide (NO) Production | Modulates | No effect on NO production | [1][2] |
| Sirtuin Activation | |||
| SIRT1 Activation | Potent Activator | Not reported to be active | [3] |
| Cellular Effects | |||
| Estrogen Receptor Interaction | Interacts | Does not interact | [1][2] |
| Cancer Cell Proliferation (K562, HT-29, HepG2) | Inhibits | No effect | [1][2] |
Signaling Pathways Modulated by Resveratrol
Resveratrol is known to influence a multitude of signaling pathways, contributing to its diverse biological effects. The diagrams below illustrate some of the key pathways modulated by resveratrol. As this compound is reported to be inactive in the primary assays for resveratrol's activity, there are no established signaling pathway diagrams for this compound.
Resveratrol's Influence on Sirtuin and AMPK Signaling
Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3] This activation is linked to improved mitochondrial function and a reduction in oxidative stress and inflammation, often through the AMP-activated protein kinase (AMPK) pathway.[3]
Caption: Resveratrol activates SIRT1 and AMPK, leading to PGC-1α deacetylation and subsequent mitochondrial biogenesis and reduced oxidative stress.
Resveratrol's Anti-inflammatory Action via NF-κB Pathway
Resveratrol can attenuate inflammation by inhibiting the NF-κB signaling pathway.[3] It achieves this, in part, through the deacetylation of the p65 subunit of NF-κB, which suppresses its transcriptional activity.[3]
Caption: Resveratrol activates SIRT1, which deacetylates the p65 subunit of NF-κB, leading to reduced inflammatory gene expression.
Experimental Protocols
The determination of the biological activity of resveratrol and the inactivity of this compound has been established through various in vitro assays. Below are generalized methodologies for some of the key experiments cited.
Antioxidant Activity Assays
3.1.1. Hydroxyl Radical Scavenging Activity (Radiolysis-based Assay)
-
Principle: This assay measures the ability of a compound to protect a target molecule (e.g., linoleate (B1235992) micelles) from oxidation induced by hydroxyl radicals generated through radiolysis (e.g., gamma irradiation).
-
General Protocol:
-
Prepare a solution of linoleate micelles.
-
Add the test compound (resveratrol or this compound) at various concentrations.
-
Expose the samples to a source of gamma radiation to generate hydroxyl radicals.
-
Monitor the oxidation of the linoleate micelles over time, typically by measuring the formation of conjugated dienes spectrophotometrically.
-
Compare the rate of oxidation in the presence of the test compound to a control sample without the compound. A reduction in the oxidation rate indicates antioxidant activity.
-
3.1.2. Quinone Reductase (QR) Activity Assays
-
Principle: These assays measure the ability of a compound to either induce the expression of QR1 (an antioxidant enzyme) or inhibit the activity of QR2.
-
QR1 Induction Assay (Cell-based):
-
Culture cells (e.g., Hepa1c1c7 murine hepatoma cells) in appropriate media.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the QR1 activity in the cell lysate using a spectrophotometric assay that monitors the reduction of a substrate (e.g., menadione) in the presence of NADPH.
-
An increase in QR1 activity compared to untreated cells indicates induction.
-
-
QR2 Inhibition Assay (Enzyme-based):
-
Use purified recombinant QR2 enzyme.
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., N-methylnicotinamide) and a reducing agent.
-
Measure the enzyme activity spectrophotometrically.
-
A decrease in enzyme activity compared to a control without the inhibitor indicates inhibition.
-
Anti-inflammatory Activity Assays
3.2.1. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins (B1171923).
-
General Protocol (in vitro):
-
Use purified COX-1 or COX-2 enzymes.
-
Pre-incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the production of prostaglandins (e.g., PGE2) using methods such as ELISA or LC-MS.
-
A reduction in prostaglandin (B15479496) production compared to the control indicates COX inhibition.
-
Cell Proliferation Assay
-
Principle: This assay determines the effect of a compound on the growth and proliferation of cancer cells.
-
General Protocol (e.g., MTT or WST-1 assay):
-
Seed cancer cells (e.g., K562, HT-29, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add a tetrazolium salt (e.g., MTT or WST-1) to the wells. Viable cells with active metabolism will convert the salt into a colored formazan (B1609692) product.
-
After an incubation period, solubilize the formazan crystals (if necessary) and measure the absorbance at a specific wavelength.
-
The absorbance is proportional to the number of viable cells. A decrease in absorbance compared to untreated control cells indicates an anti-proliferative effect.
-
Conclusion
The available scientific evidence strongly indicates that this compound is a biologically inactive derivative of resveratrol.[1][2] While resveratrol demonstrates a wide range of beneficial biological activities, including antioxidant and anti-inflammatory effects mediated through various signaling pathways, this compound does not appear to share this activity profile.[1][2][3] For researchers and drug development professionals, this highlights the critical importance of specific structural features for the biological function of resveratrol and underscores that seemingly minor chemical modifications can lead to a complete loss of activity. Future research on resveratrol derivatives should focus on modifications that retain or enhance the key pharmacophore responsible for its biological effects.
References
PDM11: An In-depth Technical Guide to an Inactive Analog of Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its wide range of potential health benefits, including antioxidant, anti-inflammatory, and anti-aging properties. The biological effects of resveratrol are attributed to its ability to modulate numerous cellular signaling pathways. In the study of these pathways and the specific mechanisms of resveratrol's action, the use of structurally similar but biologically inactive analogs is an invaluable tool. PDM11, also known as (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl, is a synthetic derivative of trans-resveratrol that serves as such an inactive control. This technical guide provides a comprehensive overview of this compound, focusing on its lack of biological activity in key assays where resveratrol is active, detailed experimental protocols to verify this inactivity, and its utility in research and drug development.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl |
| Synonyms | 5-((E)-4-chlorostyryl)-1,3-dimethoxybenzene |
| CAS Number | 1032508-03-4 |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.7 g/mol |
| Appearance | Crystalline solid |
| Chemical Structure |
|
Comparative Biological Inactivity of this compound
This compound was developed as a tool to dissect the biological activities of resveratrol. It has been demonstrated to be inactive in a variety of in vitro assays where resveratrol shows significant effects. This inactivity is crucial for its use as a negative control, helping to ensure that observed effects are due to the specific molecular interactions of resveratrol and not to non-specific effects of a stilbene (B7821643) backbone. The following table summarizes the comparative activity of this compound and resveratrol in key biological assays, with the primary findings attributed to the work of Kondratyuk et al. (2011).[1][2][3]
| Biological Assay | Resveratrol Activity | This compound Activity | Reference |
| Quinone Reductase 1 (NQO1) Activation | Activator | Inactive | Kondratyuk et al., 2011 |
| Nitric Oxide (NO) Production | Modulates | No effect | Kondratyuk et al., 2011 |
| Free Radical Scavenging (DPPH Assay) | Active | Inactive | Kondratyuk et al., 2011 |
| Estrogen Receptor (ER) Binding | Binds | Does not interact | Kondratyuk et al., 2011 |
| Cyclooxygenase (COX-1 and COX-2) Activity | Inhibitor | No effect | Kondratyuk et al., 2011 |
| Cell Proliferation (K562, HT-29, HepG2) | Inhibits | No effect | Kondratyuk et al., 2011 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to independently verify the inactive properties of this compound.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
This assay measures the ability of a compound to induce the activity of NQO1, a phase II detoxification enzyme.
Principle: The enzymatic activity of NQO1 is determined by monitoring the reduction of a substrate, such as menadione, coupled with the reduction of a tetrazolium salt (like WST-1) by the cofactor NADH, leading to a colorimetric change that can be measured spectrophotometrically. The NQO1-specific activity is determined by comparing the reaction rate in the presence and absence of a specific NQO1 inhibitor, such as dicoumarol.
Procedure:
-
Cell Culture and Treatment: Plate HepG2 cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of resveratrol (positive control), this compound, and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Enzymatic Reaction: In a new 96-well plate, add the cell lysate to a reaction mixture containing NADH, menadione, and WST-1 in a suitable buffer (e.g., Tris-HCl). For each sample, prepare a parallel reaction containing dicoumarol.
-
Absorbance Measurement: Immediately measure the absorbance at 440-450 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the NQO1 activity by subtracting the rate of the dicoumarol-containing reaction from the total reaction rate. Normalize the activity to the protein concentration of the lysate.
Nitric Oxide Production (Griess Assay)
This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured using a spectrophotometer.
Procedure:
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate. Treat the cells with lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) and co-treat with resveratrol, this compound, or a vehicle control for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix the collected supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Free Radical Scavenging Activity (DPPH Assay)
This assay assesses the ability of a compound to scavenge free radicals.[4]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the radical scavenging activity.[5]
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of resveratrol, this compound, and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compounds. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a compound to bind to the estrogen receptor.[6][7][8][9]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor (ERα or ERβ) in a rat uterine cytosol preparation. The amount of bound radioligand is measured, and a decrease in binding indicates that the test compound has affinity for the receptor.[6]
Procedure:
-
Preparation of Uterine Cytosol: Prepare cytosol containing the estrogen receptor from the uteri of ovariectomized rats.
-
Competitive Binding: In assay tubes, incubate the uterine cytosol with a fixed concentration of [³H]-estradiol and varying concentrations of the test compounds (resveratrol and this compound) or a known ligand (e.g., diethylstilbestrol (B1670540) as a positive control).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Scintillation Counting: Quantify the amount of bound [³H]-estradiol by liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration to generate a competition curve and determine the IC₅₀ value for each compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.[10][11][12][13][14]
Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of color development is proportional to the COX activity.[10]
Procedure:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Inhibitor Pre-incubation: Pre-incubate the enzymes with resveratrol, this compound, or a known COX inhibitor (e.g., celecoxib (B62257) for COX-2) in a reaction buffer containing a heme cofactor.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Absorbance Measurement: Monitor the increase in absorbance at 590 nm over time to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound at various concentrations and determine the IC₅₀ values.
Cell Proliferation (MTT) Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines.[15][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed K562 (human myelogenous leukemia), HT-29 (human colon adenocarcinoma), and HepG2 (human hepatoma) cells into 96-well plates and allow them to attach (for adherent cells) or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of resveratrol and this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound on each cell line.
Signaling Pathways and this compound's Lack of Interaction
Resveratrol is known to interact with a multitude of signaling pathways, contributing to its diverse biological effects. A key target is the NAD⁺-dependent deacetylase Sirtuin 1 (SIRT1). The inactivity of this compound in assays where resveratrol shows clear effects suggests that this compound does not significantly interact with these pathways.
SIRT1 Activation Pathway
Resveratrol is a well-known activator of SIRT1, which plays a crucial role in cellular metabolism, stress resistance, and longevity. The diagram below illustrates the general pathway of SIRT1 activation by resveratrol and its downstream effects. This compound, being inactive, would not be expected to initiate this signaling cascade.
Caption: Resveratrol activates SIRT1, while this compound does not, preventing downstream signaling.
General Experimental Workflow for Comparing Resveratrol and this compound
The following diagram outlines a typical workflow for comparing the biological activity of resveratrol and its inactive analog, this compound.
Caption: Workflow for comparative analysis of Resveratrol and this compound.
Synthesis of this compound
The synthesis of this compound, (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl, can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for the formation of carbon-carbon double bonds. A plausible synthetic route is outlined below.
Logical Relationship of this compound Synthesis:
Caption: Synthetic route to this compound via the Wittig reaction.
Conclusion
This compound serves as a critical tool for researchers investigating the biological effects of resveratrol. Its structural similarity to resveratrol, combined with its demonstrated lack of activity in key biological assays, makes it an ideal negative control. The use of this compound allows for the confident attribution of observed biological effects to the specific molecular interactions of resveratrol, thereby advancing our understanding of its mechanisms of action. The detailed protocols provided in this guide offer a framework for the consistent and reliable assessment of this compound's inactivity and its use in comparative studies with resveratrol. As research into the therapeutic potential of resveratrol continues, the role of well-characterized inactive analogs like this compound will remain indispensable for rigorous scientific inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eco.korea.ac.kr [eco.korea.ac.kr]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. korambiotech.com [korambiotech.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. interchim.fr [interchim.fr]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
- 17. protocols.io [protocols.io]
In-depth Technical Guide: In Vitro and In Vivo Studies of PDM11 (PSMD11 and PDCD11)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on two distinct proteins often abbreviated as "PDM11": Proteasome 26S Subunit, Non-ATPase 11 (PSMD11) and Programmed Cell Death 11 (PDCD11). This document synthesizes available research to offer a detailed understanding of their roles in cancer biology, their associated signaling pathways, and the methodologies employed in their investigation.
Section 1: PSMD11 - A Key Regulator of Proteasome Activity in Cancer
Proteasome 26S subunit, non-ATPase 11 (PSMD11), also known as RPN6, is a critical component of the 19S regulatory particle of the proteasome. It plays a significant role in protein degradation and has been identified as a key factor in the progression of several cancers.
In Vitro Studies of PSMD11
Cell Proliferation and Viability:
Knockdown of PSMD11 has been shown to significantly inhibit the proliferation of various cancer cell lines. In lung adenocarcinoma cell line PC9, shRNA-mediated knockdown of PSMD11 resulted in decreased cell proliferation as measured by CCK-8 assays.[1] Conversely, overexpression of PSMD11 in the A549 lung carcinoma cell line enhanced cell proliferation.[1] Similar anti-proliferative effects of PSMD11 knockdown have been observed in hepatocellular carcinoma cells.[2]
Cell Migration and Invasion:
In vitro studies have demonstrated that PSMD11 is involved in cancer cell migration and invasion. Wound healing and transwell invasion assays with A549 cells overexpressing PSMD11 showed accelerated cell migration and enhanced invasion.[1] Conversely, knockdown of PSMD11 in PC9 cells led to a reduction in both cell migration and invasion.[1]
Quantitative Data from In Vitro Assays:
| Cell Line | Assay | Effect of PSMD11 Modulation | Quantitative Finding | Reference |
| A549 (Lung Carcinoma) | CCK-8 Proliferation Assay | Overexpression | Increased cell proliferation | [1] |
| PC9 (Lung Carcinoma) | CCK-8 Proliferation Assay | shRNA Knockdown | Decreased cell proliferation | [1] |
| A549 (Lung Carcinoma) | Wound Healing Assay | Overexpression | Accelerated cell migration | [1] |
| PC9 (Lung Carcinoma) | Wound Healing Assay | shRNA Knockdown | Inhibited cell migration | [1] |
| A549 (Lung Carcinoma) | Transwell Invasion Assay | Overexpression | Enhanced cell invasion | [1] |
| PC9 (Lung Carcinoma) | Transwell Invasion Assay | shRNA Knockdown | Reduced cell invasion | [1] |
In Vivo Studies of PSMD11
Xenograft Models:
The role of PSMD11 in tumor growth has been investigated using xenograft models. In a lung cancer model, A549 cells overexpressing PSMD11 were subcutaneously injected into BALB/c nude mice, resulting in enhanced tumor growth.[1] In a corresponding experiment, PC9 cells with PSMD11 knockdown were injected into BALB/c nude mice, which led to diminished tumor growth.[1]
Quantitative Data from In Vivo Studies:
| Cell Line | Mouse Strain | Treatment | Tumor Growth Effect | Reference |
| A549 (Lung Carcinoma) | BALB/c nude mice | PSMD11 Overexpression | Enhanced tumor growth | [1] |
| PC9 (Lung Carcinoma) | BALB/c nude mice | PSMD11 Knockdown | Diminished tumor growth | [1] |
| HCT116 (Colorectal Carcinoma) | Athymic nude mice | Compound 11 (50 mg/kg) | 23.5% tumor growth inhibition | [3] |
| HCT116 (Colorectal Carcinoma) | Athymic nude mice | Compound 11 (100 mg/kg) | 51.6% tumor growth inhibition | [3] |
Signaling Pathways of PSMD11
PSMD11 has been shown to promote the proliferation of hepatocellular carcinoma by regulating the ubiquitination and degradation of Cyclin-Dependent Kinase 4 (CDK4), thereby enhancing its protein stability.[2] Additionally, the MEK1/ERK1/2 signaling pathway may be involved in the induction of PSMD11.[4] More recent studies suggest PSMD11 facilitates immune escape in non-small cell lung cancer by recruiting USP14 to modulate the deubiquitination and degradation of PD-L1.[5]
Experimental Workflow for PSMD11 Knockdown and Proliferation Assay
Caption: Workflow for PSMD11 knockdown and subsequent cell proliferation analysis.
PSMD11 Signaling Pathway
Caption: PSMD11 signaling in cancer, impacting immune escape and proliferation.
Experimental Protocols for PSMD11 Studies
shRNA-mediated Knockdown of PSMD11:
-
Vector Construction: Design and synthesize DNA oligonucleotides encoding PSMD11-specific shRNA. Ligate these into a suitable lentiviral vector such as pCCL.PPT.hPGK.GFP.Wpre.[1]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral shRNA plasmid and packaging plasmids. Collect the viral supernatant after 48-72 hours.[6]
-
Transduction: Infect the target cancer cell line (e.g., PC9) with the lentiviral particles.
-
Selection: If the vector contains a selection marker, apply the appropriate selection agent to enrich for successfully transduced cells.
Cell Proliferation (CCK-8) Assay:
-
Seed transduced cells in 96-well plates at a density of 2,500 cells per well.[7]
-
Culture the cells for various time points (e.g., 24, 48, 72, 96, and 120 hours).[7]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
In Vivo Xenograft Study:
-
Cell Preparation: Harvest and resuspend the desired cancer cells (e.g., A549 or PC9 with modulated PSMD11 expression) in a suitable medium, often mixed with Matrigel.
-
Implantation: Subcutaneously inject approximately 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., BALB/c nude, 6-8 weeks old).[1][8]
-
Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²) / 2.[9]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Section 2: PDCD11 - A Modulator of Cell Cycle and p53 Signaling
Programmed Cell Death 11 (PDCD11) is a nucleolar protein that has been shown to play a crucial role in cell cycle regulation, particularly at the G2/M checkpoint, and in modulating the p53 signaling pathway.
In Vitro Studies of PDCD11
Cell Cycle Regulation:
PDCD11 has been identified as a key regulator of the G2/M checkpoint in colorectal cancer cells.[10] It facilitates this transition by modulating the p53-CDK1 and CDC25C-CDK1 signaling pathways.[11]
Interaction with p53 and HDM2:
PDCD11 directly interacts with both p53 and its E3 ubiquitin ligase, HDM2, in the nucleoplasm. This interaction facilitates the recruitment of p53 to HDM2, leading to p53 ubiquitination and subsequent degradation.[10]
Quantitative Data from In Vitro Assays:
| Cell Line | Assay | Effect of PDCD11 Modulation | Quantitative Finding | Reference |
| HCT116 (Colorectal Carcinoma) | qRT-PCR | shRNA Knockdown | Downregulation of CDK1 and CDC25C mRNA | [11] |
| HCT116 (Colorectal Carcinoma) | Western Blot | shRNA Knockdown | Increased p53 protein levels | [11] |
In Vivo Studies of PDCD11
Xenograft Models:
The in vivo function of PDCD11 has been assessed using xenograft models. In a colorectal cancer model using HCT116 cells, downregulation of PDCD11 significantly reduced tumor growth.[10]
Quantitative Data from In Vivo Studies:
| Cell Line | Mouse Strain | Treatment | Tumor Growth Effect | Reference |
| HCT116 (Colorectal Carcinoma) | Nude mice | PDCD11 shRNA | Reduced tumor growth | [10] |
Signaling Pathways of PDCD11
PDCD11's primary described signaling function is its modulation of the p53-HDM2 axis to control the G2/M transition. By promoting the degradation of p53, PDCD11 leads to an increase in the levels of CDK1. Additionally, PDCD11 can upregulate CDC25C, a phosphatase that dephosphorylates and activates CDK1, further promoting entry into mitosis.[10]
Experimental Workflow for PDCD11-p53 Co-Immunoprecipitation
Caption: Workflow for co-immunoprecipitation of PDCD11 and p53.
PDCD11-p53-HDM2 Signaling Pathway
Caption: PDCD11 modulates the p53-HDM2 axis to promote G2/M transition.
Experimental Protocols for PDCD11 Studies
Co-Immunoprecipitation (Co-IP) of PDCD11 and p53:
-
Cell Lysate Preparation: Lyse HCT116 cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[12]
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.[12]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.
Western Blotting:
-
SDS-PAGE: Separate the eluted proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against PDCD11 and p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study:
-
Cell Preparation: Prepare a single-cell suspension of HCT116 cells with PDCD11 knockdown (and control cells) in a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject approximately 2 x 10^6 cells into the flanks of immunodeficient mice (e.g., athymic nude mice).[13]
-
Tumor Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the growth rates between the different groups. At the study endpoint, excise and weigh the tumors.
References
- 1. Identification of PSMD11 as a novel cuproptosis‐ and immune‐related prognostic biomarker promoting lung adenocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMD11 promotes the proliferation of hepatocellular carcinoma by regulating the ubiquitination degradation of CDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PSMD11 proteasome 26S subunit, non-ATPase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. PSMD11 facilitates immune escape by recruiting USP14 to modulate the deubiquitinating degradation of PD-L1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depleting the 19S proteasome regulatory PSMD1 subunit as a cancer therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Programmed cell death 11 modulates but not entirely relies on p53-HDM2 loop to facilitate G2/M transition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Immune System: A Technical Guide to the Therapeutic Applications of Targeting the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway and its critical role in cancer immunotherapy. The discovery and therapeutic targeting of this immune checkpoint have revolutionized the treatment landscape for a multitude of malignancies. This document delves into the molecular mechanisms, clinical applications, quantitative data from pivotal trials, and key experimental methodologies relevant to the development of PD-1/PD-L1 inhibitors.
Introduction: The PD-1/PD-L1 Axis and Tumor Immune Evasion
The immune system possesses intrinsic mechanisms to differentiate between healthy and foreign or abnormal cells, including cancer cells. T-cells are key effectors in this process. However, to prevent excessive immune responses and autoimmunity, the immune system utilizes checkpoint pathways that act as "brakes."[1] One of the most critical of these is the PD-1/PD-L1 pathway.[2][3]
PD-1 (also known as CD279) is a receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[4][5] Its primary ligand, PD-L1 (also known as B7-H1 or CD274), can be expressed on various cell types, including cancer cells.[4][6] A second ligand, PD-L2 (B7-DC), is primarily found on antigen-presenting cells.[4]
When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it triggers an inhibitory signal within the T-cell, leading to a state of "exhaustion."[2][7] This suppression of T-cell activity allows the tumor to evade immune destruction.[7][8] Many cancers exploit this mechanism by upregulating the expression of PD-L1 on their surface, creating an immunosuppressive tumor microenvironment.[3][9]
Therapeutic Strategies: Blocking the PD-1/PD-L1 Interaction
The primary therapeutic strategy targeting this pathway involves the use of monoclonal antibodies that block the interaction between PD-1 and PD-L1.[6][10] These immune checkpoint inhibitors effectively "release the brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[11][12] There are two main classes of these inhibitors:
-
Anti-PD-1 Antibodies: These antibodies bind to the PD-1 receptor on T-cells, preventing PD-L1 from engaging with it. Examples include Nivolumab and Pembrolizumab.[10][13][14]
-
Anti-PD-L1 Antibodies: These antibodies bind to the PD-L1 ligand on tumor cells and other cells in the tumor microenvironment, preventing it from interacting with the PD-1 receptor. Examples include Atezolizumab, Avelumab, and Durvalumab.[10][14]
These therapies have demonstrated significant and durable clinical responses in a wide range of cancers, including melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), bladder cancer, and Hodgkin lymphoma.[3][9][13]
Quantitative Data from Clinical Trials
The efficacy of PD-1/PD-L1 inhibitors has been established in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies, showcasing the objective response rates (ORR), progression-free survival (PFS), and overall survival (OS) in various cancer types.
Table 1: Efficacy of PD-1 Inhibitors in Advanced Melanoma
| Trial Name | Drug | Treatment Line | ORR (%) | Median PFS (months) | Reference |
| CheckMate-069 | Nivolumab + Ipilimumab | First-line | 61 | 8.9 | [15] |
| KEYNOTE-006 | Pembrolizumab | First-line | 33 | 5.5 | [15] |
| CheckMate-037 | Nivolumab | Ipilimumab-refractory | 32 | 4.7 | [6] |
| KEYNOTE-002 | Pembrolizumab | Ipilimumab-refractory | 21-25 | 5.5 | [12] |
Table 2: Efficacy of PD-1/PD-L1 Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Trial Name | Drug | PD-L1 Expression | ORR (%) | Median OS (months) | Reference |
| KEYNOTE-001 | Pembrolizumab | ≥50% | 45.2 | Not Reached | [15] |
| KEYNOTE-042 | Pembrolizumab | ≥1% | 27-39 | 16.7-20.0 | [6] |
| CheckMate 057 | Nivolumab | Not specified | 19 | 12.2 | [6] |
| IMpower150 | Atezolizumab + Chemo + Bevacizumab | Not specified | 55 | 19.2 | [6] |
Table 3: Overall Response Rates of PD-1/PD-L1 Inhibitors Across Various Cancers (Meta-Analysis Data) [16]
| Cancer Type | Mean ORR (%) (95% CI) |
| Melanoma | 32.34 (24.11–40.57) |
| Lung Cancer | 29.87 (22.84–36.90) |
| 'Others' (including Merkel cell carcinoma) | 29.87 (22.84–36.90) |
| Overall (all cancers) | 19.56 (15.09–24.03) |
Experimental Protocols
The development and evaluation of PD-1/PD-L1 inhibitors rely on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro PD-1/PD-L1 Blockade Bioassay[17]
Objective: To quantitatively measure the ability of a test compound to block the PD-1/PD-L1 interaction using a cell-based reporter system.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element)
-
PD-L1 aAPC/CHO-K1 cells (CHO-K1 cells engineered to express PD-L1 and a T-cell activating ligand)
-
Test compound (e.g., small molecule inhibitor or antibody)
-
96-well white, flat-bottom plate
-
Luminescence detection reagent
-
Luminometer
Method:
-
Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 4-6 hours.
-
Prepare serial dilutions of the test compound and a control inhibitor. Add the diluted compounds to the respective wells.
-
Add the PD-1 Effector Cells to the wells at a density of 1 x 10⁵ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add the luminescence detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer. The degree of inhibition is calculated relative to the signal from untreated wells.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model[18]
Objective: To evaluate the antitumor efficacy of a PD-L1 inhibitor in a mouse model with a competent immune system.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38 for colon cancer, B16-F10 for melanoma)
-
Test PD-L1 inhibitor
-
Vehicle control
-
Calipers
Method:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Once tumors are palpable and have reached a size of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor and vehicle according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or flow cytometry).
Visualizing the Pathway and Workflows
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in PD-1/PD-L1 research.
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: A typical experimental workflow for the preclinical development of a PD-L1 inhibitor.
Conclusion and Future Directions
The development of therapies targeting the PD-1/PD-L1 pathway represents a paradigm shift in cancer treatment, offering durable responses for many patients across a growing number of malignancies. However, not all patients respond to these therapies, and resistance can develop.[2] Future research is focused on identifying reliable biomarkers to predict response, understanding mechanisms of resistance, and exploring rational combination therapies to enhance the efficacy of PD-1/PD-L1 blockade.[2][3] The continued investigation into this critical immune checkpoint promises to further refine and improve the outcomes for patients with cancer.
References
- 1. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 2. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti–PD-1/PD-L1 Therapy: New Immunotherapy Options for Patients With a Variety of Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Antagonists of PD-1 and PD-L1 in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the therapeutic candidates targeting PD-1? [synapse.patsnap.com]
- 14. PD1 and Immunotherapy: What You Need to Know | Dana-Farber [blog.dana-farber.org]
- 15. onclive.com [onclive.com]
- 16. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
PDM11 and its Derivatives: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDM11, with the chemical name (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl, is a synthetic derivative of the naturally occurring polyphenol, resveratrol (B1683913).[1][2] Resveratrol itself has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties. The exploration of resveratrol derivatives like this compound is driven by the desire to improve upon the parent compound's bioavailability and to dissect the structural requirements for its diverse biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and experimental protocols related to this compound and its analogs, with a focus on its characterization as a largely inactive compound in several standard assays for resveratrol activity. This positions this compound as a valuable negative control in studies investigating the mechanisms of action of resveratrol and its more active derivatives.
Core Compound Profile: this compound
| Property | Value | Reference |
| Chemical Name | (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl | [1] |
| CAS Number | 1032508-03-4 | [1] |
| Molecular Formula | C₁₆H₁₅ClO₂ | [1] |
| Molecular Weight | 274.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF, DMSO, and ethanol | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and other stilbene (B7821643) derivatives typically involves olefination reactions to construct the characteristic stilbene backbone. Common methods employed include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck coupling.
A general synthetic approach for this compound involves the reaction of a substituted benzaldehyde (B42025) with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester. For instance, the synthesis could proceed via the Wittig reaction between 4-chlorobenzaldehyde (B46862) and the ylide generated from (3,5-dimethoxybenzyl)triphenylphosphonium bromide.
Biological Activity of this compound
A key characteristic of this compound is its notable lack of biological activity in a range of in vitro assays where its parent compound, resveratrol, demonstrates significant effects. This has been documented in a comprehensive study by Kondratyuk et al. (2011), which evaluated a library of 92 resveratrol derivatives.[2]
Table 1: Summary of In Vitro Biological Activities of this compound
| Assay | This compound Activity | Resveratrol Activity (for comparison) | Reference |
| Quinone Reductase 1 (QR1) Induction | Inactive | Active | [2] |
| Quinone Reductase 2 (QR2) Inhibition | Inactive | Active | [2] |
| COX-1 Inhibition | Inactive | Active | [2] |
| COX-2 Inhibition | Inactive | Active | [2] |
| Nitric Oxide (NO) Production Inhibition | Inactive | Active | [2] |
| DPPH Radical Scavenging | Inactive | Active | [2] |
| Estrogen Receptor (ER) Binding | Inactive | Active | [2] |
| Cell Proliferation (K562, HT-29, HepG2) | No effect | Inhibitory | [1] |
This consistent lack of activity makes this compound an excellent negative control for in vitro and potentially in vivo studies aimed at elucidating the specific molecular targets and signaling pathways modulated by resveratrol and its bioactive derivatives.
Signaling Pathways: A Comparative Overview
Given that this compound is largely inactive, it does not directly modulate known signaling pathways. However, to provide context for researchers using this compound as a negative control, the following diagram illustrates some of the key signaling pathways known to be influenced by its parent compound, resveratrol.
Note: this compound has been shown to be inactive in modulating the activity of COX-1, COX-2, and Quinone Reductase 1.[2] Its effects on other pathways modulated by resveratrol have not been extensively reported but are presumed to be minimal based on its overall lack of activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this review, providing a foundation for researchers to replicate the characterization of this compound and its derivatives.
Quinone Reductase 1 (QR1) Induction Assay
This assay measures the ability of a compound to induce the activity of the phase II detoxification enzyme, Quinone Reductase 1.
Methodology:
-
Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound), a positive control (e.g., resveratrol), and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: The culture medium is removed, and cells are lysed with a solution containing digitonin.
-
Enzymatic Reaction: A reaction mixture containing NADPH, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MTT is added to the cell lysates. The QR1 enzyme in the lysate reduces menadione, which in turn reduces MTT to formazan (B1609692).
-
Reaction Termination: The reaction is stopped by the addition of a dicoumarol solution, which inhibits QR1 activity.
-
Detection: The amount of formazan produced is quantified by measuring the absorbance at 610 nm. The QR1 induction is expressed as the fold increase in enzyme activity compared to the vehicle control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Inhibitor Addition: The test compound (e.g., this compound) or a known COX inhibitor (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2) is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically at a wavelength of 610 nm.
-
Data Analysis: The percent inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. IC₅₀ values are determined from dose-response curves.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates.
-
Stimulation and Treatment: Cells are co-treated with an inflammatory stimulus, such as lipopolysaccharide (LPS), and the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.
-
Detection: The absorbance of the colored product is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percent inhibition of NO production is calculated.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
Methodology:
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Addition: The test compound (e.g., this compound) is added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
Detection: The scavenging of the DPPH radical by the test compound results in a color change from violet to yellow, which is measured by the decrease in absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is often used as a positive control.
Estrogen Receptor (ER) Binding Assay
This competitive binding assay measures the ability of a compound to bind to the estrogen receptor.
Methodology:
-
Receptor Preparation: Estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα) is prepared.
-
Competitive Binding: The receptor is incubated with a fixed concentration of a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand, typically by using hydroxylapatite or a filter-binding assay.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined. The binding affinity (Ki) can then be calculated.
Conclusion
This compound serves as a crucial tool for researchers in the field of pharmacology and drug development. Its well-documented lack of activity in multiple biological assays, in stark contrast to its parent compound resveratrol, establishes it as an ideal negative control. The use of this compound in experimental setups can help to validate that the observed effects of other resveratrol derivatives are due to specific interactions with biological targets rather than non-specific effects. The detailed protocols provided in this guide offer a standardized framework for the synthesis and evaluation of this compound and other stilbene-based compounds, facilitating reproducible and comparable research in the quest for novel therapeutic agents.
References
Methodological & Application
Application Note: Solubility and Handling of PDM11
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information on the solubility of PDM11 in various common laboratory solvents. It includes quantitative data, protocols for preparing stock solutions, and a standardized methodology for determining equilibrium solubility. Additionally, it clarifies the known biological inactivity of this compound in several key signaling pathways.
Physicochemical Properties of this compound
-
Formal Name: (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl
-
CAS Number: 1032508-03-4[1]
-
Molecular Formula: C₁₆H₁₅ClO₂[1]
-
Formula Weight: 274.7 g/mol [1]
-
Formulation: A crystalline solid[1]
Solubility Data
This compound is a derivative of trans-resveratrol.[1] Its solubility has been determined in several organic solvents and aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing concentrated stock solutions.[1][2] The quantitative solubility data is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Note: The principle of "like dissolves like" is fundamental; polar solvents are generally more effective at dissolving polar compounds, while nonpolar solvents are suitable for nonpolar compounds.[3] DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of substances.[4][5][6]
Protocols for Solution Preparation and Solubility Determination
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound solid using an analytical balance. For 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Transfer the solid to a sterile vial of appropriate volume.
-
Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial securely and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.
-
Store the stock solution at -20°C for long-term storage. Before use, thaw the solution and ensure the compound is fully dissolved.
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines the widely used "shake-flask" method to determine the equilibrium solubility of a compound, which measures the concentration of a saturated solution in equilibrium with excess solid.[3][7]
Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.
Procedure:
-
Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the vial and place it on an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment. Shake the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[3]
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A standard calibration curve with known concentrations of this compound must be generated to ensure accurate quantification.[3]
-
Data Reporting: Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.
Biological Activity and Signaling Pathways
This compound is a derivative of the antioxidant trans-resveratrol. However, unlike its parent compound, this compound has been shown to be inactive in a variety of in vitro assays.[1] This makes it a potentially useful negative control in studies investigating the mechanisms of resveratrol.
Based on available data, this compound does not interact with or modulate the following key signaling pathways and enzymes:
-
Quinone Reductase: It does not activate quinone reductase 1 or inhibit quinone reductase 2.[1]
-
Nitric Oxide Production: It does not affect nitric oxide production or the quenching of free radicals.[1]
-
Estrogen Receptors: It does not interact with estrogen receptors.[1]
-
Cyclooxygenase (COX) Enzymes: It does not affect the activity of COX-1 and COX-2.[1]
-
Cell Proliferation: It does not affect the proliferation of K562, HT-29, and HepG2 cells.[1]
The diagram below illustrates the reported lack of interaction between this compound and these common biological targets.
Caption: Biological inactivity of this compound on key cellular targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for PD-1/PD-L1 Checkpoint Inhibitors in Cell Culture
A Note on "PDM11": Initial searches for "this compound" did not yield a recognized molecule in the context of cell culture and signal transduction. It is presumed that this may be a typographical error and the intended topic is the PD-1/PD-L1 signaling pathway and its inhibitors, which are central to cancer immunotherapy research and drug development. These application notes are therefore focused on the use of common PD-1/PD-L1 inhibitors in cell culture settings.
Introduction
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on activated T cells.[1] Its ligand, PD-L1 (B7-H1), is frequently overexpressed on tumor cells. The interaction between PD-1 and PD-L1 suppresses T-cell activity, allowing cancer cells to evade the immune system.[2] Monoclonal antibodies that block the PD-1/PD-L1 interaction can restore T-cell-mediated anti-tumor immunity.[3] These notes provide an overview of the recommended working concentrations for common PD-1 inhibitors and detailed protocols for evaluating their effects in cell culture.
Recommended Working Concentrations of PD-1 Inhibitors
The optimal working concentration of a PD-1 inhibitor is cell line and assay-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The following table summarizes typical concentration ranges for well-established PD-1 inhibitors used in in vitro studies.
| Inhibitor | Target | Typical Working Concentration Range | Cell Types / Assay Context |
| Nivolumab (B1139203) | PD-1 | 0.1 µg/mL - 100 µg/mL | Renal Cell Carcinoma Tissue Slices[4], Peripheral Blood Mononuclear Cells (PBMCs)[5][6], EMT6 mouse model[7] |
| Pembrolizumab (B1139204) | PD-1 | 1 ng/mL - 10 µg/mL | PBMCs[8], T-cell functional assays[9], Glioblastoma co-cultures[10][11] |
| Human PD-L1 Inhibitor III (Peptide) | PD-L1 | 1 nM - 1 µM | Co-culture of MDA-MB-231 and PBMCs[2] |
Experimental Protocols
T-Cell and Tumor Cell Co-culture Assay
This protocol is designed to assess the ability of a PD-1/PD-L1 inhibitor to enhance T-cell-mediated killing of tumor cells.
Materials:
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, MC38)
-
Human or mouse T cells or PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)
-
PD-1/PD-L1 inhibitor
-
96-well flat-bottom plates
-
Reagents for cytotoxicity or cell viability assay (e.g., LDH or MTT assay kits)
Procedure:
-
Tumor Cell Seeding: Seed tumor cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.
-
T-Cell Preparation: Isolate T cells or PBMCs from a healthy donor or a mouse model.
-
Co-culture Setup:
-
After 24 hours, remove the medium from the tumor cells.
-
Add the T cells to the wells containing tumor cells at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).
-
Add the PD-1/PD-L1 inhibitor at various concentrations to the co-culture wells. Include a vehicle control.
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.
-
Assessment of Cytotoxicity: Evaluate the killing of tumor cells using a standard cytotoxicity assay such as the LDH or MTT assay.
Caption: Workflow for T-cell and tumor cell co-culture assay.
Cell Viability Assessment: MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria.[12][13][14]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: After treating cells with the PD-1/PD-L1 inhibitor for the desired time, remove the culture medium.
-
MTT Addition: Add 10 µL of MTT solution to each well and 90 µL of fresh medium. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: LDH Assay
The LDH (Lactate Dehydrogenase) assay quantifies cell death by measuring the release of LDH from damaged cells.[15]
Materials:
-
Cells cultured in a 96-well plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: After treatment, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16]
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).[16]
Apoptosis Assessment: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
PD-1/PD-L1 Signaling Pathway
The interaction of PD-L1 on a tumor cell with PD-1 on a T cell leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[19] This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, thereby inhibiting T-cell activation, proliferation, and cytokine production.[20]
Caption: Simplified PD-1/PD-L1 signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. In vitro preliminary study on different anti-PD-1 antibody concentrations on T cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different concentrations of nivolumab reduce PD-1 expression but not tumour growth in an EMT6 mouse model | Biomedical Research and Therapy [bmrat.org]
- 8. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Systemic Anti–PD-1 Immunotherapy Results in PD-1 Blockade on T Cells in the Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PDM11 as a Negative Control for Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) is a well-studied polyphenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its mechanisms of action are pleiotropic, involving the modulation of numerous signaling pathways such as sirtuins (e.g., SIRT1), AMP-activated protein kinase (AMPK), NF-κB, and others. To rigorously investigate the specific effects of resveratrol in experimental systems, it is crucial to employ a proper negative control—a compound that is structurally related but biologically inactive in the assays of interest. PDM11, also known by its chemical name (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl, is a derivative of trans-resveratrol designed for this purpose. It has been shown to be inactive in various in vitro assays where resveratrol demonstrates activity, making it an ideal negative control to distinguish the specific effects of resveratrol from non-specific or vehicle-related effects.
These application notes provide a comprehensive guide for the use of this compound as a negative control in research involving resveratrol.
Physicochemical Properties and Data Presentation
Proper experimental design requires a thorough understanding of the physicochemical properties of both the active compound and the negative control. The following tables summarize the key properties of resveratrol and this compound and provide a template for presenting experimental data.
Table 1: Physicochemical Properties of Resveratrol and this compound
| Property | Resveratrol | This compound | Data Source(s) |
| Chemical Name | 3,5,4'-trihydroxy-trans-stilbene | (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl | N/A |
| CAS Number | 501-36-0 | 1032508-03-4 | N/A |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₆H₁₅ClO₂ | N/A |
| Molecular Weight | 228.24 g/mol | 274.7 g/mol | N/A |
| Solubility in DMSO | ≥45.65 mg/mL (≥200 mM) | 20 mg/mL | [1] |
| Solubility in Ethanol | ≥45.65 mg/mL (≥200 mM) | 2 mg/mL | [1] |
| Formulation | Crystalline Solid | Crystalline Solid | [1] |
Table 2: Documented Biological Inactivity of this compound
| Assay / Biological Effect | This compound Activity | Reference |
| Quinone Reductase 1 Activation | Inactive | [1] |
| Quinone Reductase 2 Inhibition | Inactive | [1] |
| Nitric Oxide Production | No Effect | [1] |
| Free Radical Quenching | No Effect | [1] |
| Estrogen Receptor Interaction | No Interaction | [1] |
| COX-1 and COX-2 Activity | No Effect | [1] |
| Cell Proliferation (K562, HT-29, HepG2) | No Effect | [1] |
Table 3: Template for Comparative Experimental Data
| Treatment Group | Resveratrol Concentration (µM) | This compound Concentration (µM) | Vehicle Control | Readout (e.g., % SIRT1 Activity, p-AMPK/AMPK ratio) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 0 | (e.g., 0.1% DMSO) | N/A | ||
| Resveratrol | 10 | 0 | (e.g., 0.1% DMSO) | |||
| Resveratrol | 50 | 0 | (e.g., 0.1% DMSO) | |||
| Resveratrol | 100 | 0 | (e.g., 0.1% DMSO) | |||
| This compound | 0 | 10 | (e.g., 0.1% DMSO) | |||
| This compound | 0 | 50 | (e.g., 0.1% DMSO) | |||
| This compound | 0 | 100 | (e.g., 0.1% DMSO) |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the known signaling pathways of resveratrol and the rationale for using this compound as a negative control.
Caption: Key signaling pathways modulated by resveratrol.
Caption: Experimental workflow using this compound as a negative control.
Experimental Protocols
The following protocols provide a general framework for using this compound as a negative control in cell-based and biochemical assays. It is essential to optimize concentrations and incubation times for each specific experimental system.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of resveratrol and this compound for use in experiments.
Materials:
-
Resveratrol powder
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Resveratrol Stock (e.g., 100 mM):
-
Calculate the mass of resveratrol needed to make a 100 mM stock solution in a desired volume of DMSO (Molecular Weight: 228.24 g/mol ).
-
Under sterile conditions, dissolve the calculated mass of resveratrol in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store at -20°C or -80°C.
-
-
This compound Stock (e.g., 20 mM):
-
Calculate the mass of this compound needed to make a 20 mM stock solution in DMSO (Molecular Weight: 274.7 g/mol ). Note that the solubility of this compound in DMSO is lower than that of resveratrol.
-
Follow the same procedure as for resveratrol to dissolve this compound in DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
Note: Always use the same batch of solvent for both resveratrol and this compound stock solutions to maintain consistency.
Protocol 2: Cell-Based Assay for AMPK Activation
Objective: To determine if resveratrol, but not this compound, activates AMPK in a specific cell line.
Materials:
-
Cells of interest (e.g., HEK293T, C2C12)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
Resveratrol and this compound stock solutions
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Prepare working solutions of resveratrol and this compound in cell culture medium at the desired final concentrations (e.g., 10, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compounds.
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Incubate with primary antibodies against phospho-AMPKα and total-AMPKα.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-AMPKα to total-AMPKα for each treatment group.
-
Compare the results from resveratrol-treated cells to those from this compound-treated and vehicle-treated cells.
-
Expected Outcome: Resveratrol treatment should show a dose- and time-dependent increase in the phospho-AMPKα/total-AMPKα ratio, while this compound should show no significant difference compared to the vehicle control.
Protocol 3: In Vitro SIRT1 Activity Assay
Objective: To measure the direct effect of resveratrol and this compound on the enzymatic activity of recombinant SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 substrate (e.g., a fluorogenic acetylated peptide)
-
NAD⁺
-
Assay buffer
-
Developer solution (for fluorogenic assays)
-
Resveratrol and this compound stock solutions
-
Vehicle (DMSO)
-
Black 96-well plate (for fluorescence measurements)
-
Fluorometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, NAD⁺, and the SIRT1 substrate.
-
Prepare serial dilutions of resveratrol and this compound in the assay buffer. Also, prepare a vehicle control.
-
-
Enzyme Reaction:
-
In a black 96-well plate, add the resveratrol, this compound, or vehicle solutions.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of SIRT1 activity for each treatment relative to the vehicle control.
-
Expected Outcome: Resveratrol should increase the fluorescence signal, indicating activation of SIRT1, while this compound should have no effect on the fluorescence signal compared to the vehicle control.
Conclusion
This compound is a valuable tool for researchers studying the biological effects of resveratrol. Its structural similarity to resveratrol, coupled with its demonstrated lack of biological activity in key assays, makes it an excellent negative control. By including this compound in experimental designs, scientists can more confidently attribute the observed effects to the specific molecular actions of resveratrol, thereby increasing the rigor and reproducibility of their findings. It is always recommended to perform dose-response experiments for both resveratrol and this compound to ensure that the lack of effect from this compound is consistent across the concentration range where resveratrol is active.
References
Unable to Identify "PDM11 Protocol for In Vitro Assays"
Initial searches for a specific "PDM11 protocol for in vitro assays" have not yielded any publicly available scientific literature, experimental procedures, or established signaling pathways associated with this term.
Extensive searches have been conducted to locate information regarding a protocol or molecule referred to as "this compound" within the context of in vitro assays. The results suggest that "this compound" is not a recognized or published designation in the broader scientific community for a specific protocol, signaling pathway, or molecule.
The search results included references to:
-
A product code for a multifunction relay.
-
An acronym for "Pharmaceutical Development and Manufacturing" used by a pharmaceutical company.
-
A significant amount of information on the Programmed Death-1 (PD-1)/PD-L1 signaling pathway , a critical immune checkpoint in cancer immunotherapy. It is conceivable that "this compound" could be a typographical error and the intended topic was related to the PD-1 pathway.
Without specific details or published references for a "this compound protocol," it is not possible to generate the requested detailed application notes, experimental protocols, and visualizations. The core requirements of the request, including data presentation in tables, detailed methodologies, and diagrams of signaling pathways, are contingent on the availability of foundational scientific information.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the nomenclature. If "this compound" is an internal or newly developed designation, the relevant information is likely not yet in the public domain.
Should the user have intended to request information on the PD-1/PD-L1 pathway , we would be able to provide comprehensive application notes and protocols for relevant in vitro assays, such as:
-
T-cell activation and proliferation assays.
-
Cytokine release assays.
-
Receptor-ligand binding assays.
-
Cell-based reporter assays.
For these established assays, it would be possible to provide detailed protocols, summarize quantitative data, and create the requested diagrams for the associated signaling pathways and experimental workflows.
Application Notes and Protocols for Studying the Effects of PDM11 (PDCD11)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed Cell Death 11 (PDCD11), also known as NF-kappa-B-binding protein (NFBP), is a multifunctional protein implicated in several critical cellular processes.[1][2] Initially identified for its role in apoptosis and its interaction with the NF-κB signaling pathway, recent studies have expanded its known functions to include ribosome biogenesis, cell cycle regulation, and the stabilization of oncoproteins like c-MYC.[3][4][5] Elevated expression of PDCD11 has been correlated with poor prognosis in several cancers, including colorectal and breast cancer, making it an attractive target for therapeutic investigation.[6][7]
These application notes provide a guide for selecting appropriate cell lines and experimental protocols to investigate the cellular and molecular effects of targeting PDCD11. The focus is on assays to study its impact on cell viability, apoptosis, and key signaling pathways such as NF-κB and c-MYC.
Note on Nomenclature: The term "PDM11" in the query is likely a reference to the protein PDCD11 . This document will use PDCD11 to refer to this protein.
Recommended Cell Lines
The choice of cell line is critical for studying the specific functions of PDCD11. Below is a summary of cell lines that have been successfully used in PDCD11 research, categorized by their common applications.
| Cell Line | Cancer Type | Key Characteristics & Common Applications | Reference |
| RKO | Colorectal Carcinoma | Wild-type p53. Suitable for studying the effects of PDCD11 knockdown on apoptosis, proliferation, and migration. | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), mutant p53. Ideal for investigating the role of PDCD11 in p53-mutant cancers and its effect on c-MYC stabilization and cell migration. | [4] |
| HT-29 | Colorectal Adenocarcinoma | Mutant p53. Useful for studying PDCD11's role in c-MYC regulation and cell migration in a p53-mutant background. | [4] |
| HCT116 (p53+/+ and p53-/-) | Colorectal Carcinoma | Isogenic cell lines with and without functional p53. Excellent for dissecting the p53-dependency of PDCD11's effects on cell cycle and DNA damage response. | [5] |
| HEK293T | Human Embryonic Kidney | High transfection efficiency. The standard cell line for NF-κB luciferase reporter assays to quantify the impact of PDCD11 on pathway activation. | [8][9] |
Signaling Pathways Involving PDCD11
PDCD11 is a key player in multiple signaling pathways that are fundamental to cancer progression. Understanding these pathways is crucial for designing experiments and interpreting results.
1. The NF-κB Signaling Pathway
PDCD11 can directly interact with subunits of the NF-κB transcription factor, including p65, p50, and c-Rel, although its effects can be complex.[10][11][12] It has been shown to suppress p65-mediated transcription of pro-inflammatory cytokines while enhancing c-Rel-dependent transcription.[11] This dual regulatory role suggests that PDCD11 can fine-tune the inflammatory response and cell survival signals mediated by NF-κB.
References
- 1. genecards.org [genecards.org]
- 2. PDCD11 programmed cell death 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene - PDCD11 [maayanlab.cloud]
- 4. PDCD11 Stabilizes C‐MYC Oncoprotein by Hindering C‐MYC‐SKP2 Negative Feedback Loop to Facilitate Progression of p53‐Mutant Breast and Colon Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmed cell death 11 modulates but not entirely relies on p53-HDM2 loop to facilitate G2/M transition in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of PDCD11 in colorectal cancer and its correlation with the prognosis and immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yolk sac-derived Pdcd11-positive cells modulate zebrafish microglia differentiation through the NF-κB-Tgfβ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Assessment of PDM11
Disclaimer: The following application notes and protocols are based on currently available scientific literature. As of the latest review, there is a notable absence of published studies detailing the administration of PDM11 in animal models. Therefore, the in vivo protocols provided are intended as a generalized framework for initiating such studies and are not based on validated, this compound-specific experimental data. The in vitro data and protocols are derived from existing research on the compound.
Application Notes
Compound Information
This compound is a halogenated derivative of resveratrol (B1683913), a well-known polyphenolic compound. Structural modifications, such as halogenation, are often employed in medicinal chemistry to alter the pharmacokinetic properties and biological activity of a parent compound. In the case of this compound, these modifications have resulted in activities that are distinct from resveratrol.
Preclinical In Vitro Observations
In vitro studies have demonstrated that this compound possesses biological activity, particularly in the context of cancer cell proliferation and osteoclast differentiation. Halogenated stilbenes, including this compound, have been shown to inhibit the growth of Caco-2, a human colorectal adenocarcinoma cell line, with greater potency than resveratrol.[1] Interestingly, this inhibition appears to occur without affecting oxidative stress or the arachidonic acid cascade, suggesting a mechanism of action different from that of its parent compound, resveratrol.[1]
Further research indicates that this compound is a potent inhibitor of osteoclast differentiation.[2] However, it is noteworthy that some commercial suppliers state that this compound is inactive in typical resveratrol activity assays and does not exhibit significant protective effects against oxidation.
Potential In Vivo Applications
Based on the available in vitro data, this compound could be a candidate for further investigation in animal models of:
-
Colorectal Cancer: To evaluate its potential as a therapeutic agent to inhibit tumor growth.
-
Bone Disorders: To explore its effects on conditions characterized by excessive bone resorption, such as osteoporosis.
It is important to note that the bioavailability and potential toxicity of this compound in a whole-organism system have not yet been characterized. One study that tested a different resveratrol analog (PDM02) in vivo for osteoporosis did not detect an effect on bone loss, speculating that this could be due to low bioavailability.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies involving this compound and related compounds.
Table 1: In Vitro Activity of this compound and Related Resveratrol Analogs
| Compound | Cell Line/System | Assay | Concentration Range | Key Findings |
| This compound | Caco-2 (Colorectal Cancer) | Cell Growth Inhibition | 1-10 µM | Inhibited cell growth with higher potency than resveratrol; did not affect oxidative stress or the arachidonic acid cascade.[1][3][4] |
| This compound | Human CD14+ Monocytes | Osteoclast Differentiation | 100 nM - 1 µM | Strong inhibitor of osteoclast differentiation.[2] |
| This compound | Linoleate Micelles | Antioxidant Activity | Not specified | Did not exhibit any significant protective effect against oxidation.[5] |
| Resveratrol | Caco-2 (Colorectal Cancer) | Cell Growth Inhibition | 10-25 µM | Inhibited cell growth.[1] |
| PDM02, PDM10 | Human CD14+ Monocytes | Osteoclast Differentiation | 100 nM | Showed a 1,000-fold higher potency in inhibiting osteoclast differentiation compared to resveratrol.[2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Colorectal Cancer Cell Proliferation
Objective: To determine the effect of this compound on the proliferation of Caco-2 human colorectal cancer cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (solubilized in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Remove the overnight media from the cells and add 100 µL of the media containing different concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Proliferation Assay: Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.
Protocol 2: Proposed Framework for a Preliminary In Vivo Efficacy Study of this compound in a Xenograft Mouse Model of Colorectal Cancer
Disclaimer: This is a hypothetical protocol and has not been validated for this compound. It is intended as a general guide for designing an initial in vivo study.
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing Caco-2 xenograft tumors.
Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (Nu/Nu) or NOD scid gamma (NSG)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Materials:
-
Caco-2 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water, or a solution containing DMSO, PEG300, and saline - vehicle to be optimized based on solubility and tolerability studies)
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest Caco-2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and vehicle daily.
-
Administer the assigned treatment to each mouse once daily via oral gavage or intraperitoneal injection for a period of 21-28 days. The route of administration should be determined by preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood and major organs for pharmacokinetic and toxicological analysis.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment groups and the vehicle control group over time.
-
Calculate the percentage of tumor growth inhibition for each treatment group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound on the cell cycle.
Caption: Proposed workflow for an in vivo xenograft study.
References
Analytical Methods for the Detection of PSMD11 and PRDM11 in Biological Samples
Introduction
This document provides detailed application notes and protocols for the analytical detection of Proteasome 26S Subunit, Non-ATPase 11 (PSMD11) and PR/SET Domain 11 (PRDM11) in biological samples. The initial query for "PDM11" likely contained a typographical error, as PSMD11 and PRDM11 are both relevant protein biomarkers in various research fields, particularly in oncology. These proteins have been identified as potential prognostic markers in several cancers, making their accurate detection and quantification critical for researchers, scientists, and drug development professionals.[1][2][3] This document outlines various methods for their detection, including immunohistochemistry (IHC), Western blotting, quantitative real-time polymerase chain reaction (qRT-PCR), and enzyme-linked immunosorbent assay (ELISA).
Target Proteins Overview
PSMD11 (Proteasome 26S Subunit, Non-ATPase 11): Also known as RPN6 or S9, PSMD11 is a subunit of the 19S regulatory particle of the 26S proteasome.[4] The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis. Dysregulation of the proteasome system, including PSMD11, has been implicated in the pathogenesis of various diseases, including cancer.[5][6] Elevated expression of PSMD11 has been observed in several cancers, including lung adenocarcinoma, pancreatic ductal adenocarcinoma, and bladder urothelial carcinoma, and is often associated with a poorer prognosis.[1][2][7][8][9]
PRDM11 (PR/SET Domain 11): This protein contains a PR/SET domain and is believed to be involved in transcriptional regulation.[10][11] It has been characterized as a putative tumor suppressor.[12] PRDM11 is expressed in various tissues, and its dysregulation has been linked to certain types of cancer.[11][13]
Quantitative Data Summary
The following tables summarize the expression data for PSMD11 and PRDM11 in various biological samples as reported in the literature. This data highlights the differential expression of these proteins in cancerous versus normal tissues.
Table 1: Summary of PSMD11 Expression in Human Cancers
| Cancer Type | Sample Type | Method | Expression Change in Cancer vs. Normal | Reference |
| Lung Adenocarcinoma (LUAD) | Tissue | qRT-PCR, IHC | Upregulated | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tissue | Bioinformatics, IHC | Upregulated | [2] |
| Bladder Urothelial Carcinoma (BLCA) | Tissue | RNA-seq | Upregulated | [7] |
| Various Cancers (TCGA) | Tissue | RNA-seq | Varied by cancer type | [9][14] |
Table 2: Summary of PRDM11 Expression in Human Tissues and Cancers
| Tissue/Cancer Type | Sample Type | Method | Expression Level | Reference |
| Various Normal Tissues | Tissue | IHC, RNA-seq | Ubiquitous nuclear expression | [13] |
| B-cell rich compartments (spleen, lymph node) | Tissue | qRT-PCR | Enriched | [15] |
| Various Cancers (TCGA) | Tissue | RNA-seq | Low cancer specificity | [16] |
| Lung Carcinoma (A549 cell line) | Cell Lysate | Western Blot | Detected | [17] |
| Human Cortex | Tissue | IHC | Detected | [17] |
Experimental Protocols
This section provides detailed protocols for the detection of PSMD11 and PRDM11 using various analytical methods.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and distribution of proteins within tissue sections.
Protocol for PSMD11 Detection in Paraffin-Embedded Lung Adenocarcinoma Tissue [1]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer for 20-40 minutes.
-
Allow slides to cool at room temperature for 20-30 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 0.3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides three times with phosphate-buffered saline (PBS).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with 10% normal goat serum (NGS) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with a primary antibody against PSMD11 (e.g., from Bioworld Technology, diluted 1:100).
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides three times with PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Monitor the color development under a microscope.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for PRDM11 Detection in Paraffin-Embedded Human Cortex Tissue [17]
-
Deparaffinization and Rehydration: Follow the same procedure as for PSMD11.
-
Antigen Retrieval:
-
Perform HIER by steaming in citrate buffer (pH 6.0).
-
-
Blocking:
-
Block with an appropriate serum for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against PRDM11 (e.g., a goat polyclonal antibody, 5µg/ml) for 1 hour.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with an alkaline phosphatase (AP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Wash slides three times with PBS.
-
Use an appropriate AP substrate for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain.
-
Dehydrate, clear, and mount as described previously.
-
Western Blotting
Western blotting is used to detect specific proteins in a complex mixture of proteins extracted from cells or tissues.
Protocol for PSMD11 and PRDM11 Detection in Cell Lysates [1][10][17]
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit or donkey anti-goat) at a 1:10000 dilution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes.
Protocol for PSMD11 mRNA Detection [1][18]
-
RNA Extraction:
-
Extract total RNA from tissue samples or cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Primer Sequences for Human PSMD11: [18]
-
Forward: 5'-GCAGCAGAAGAGAAGGACTGGA-3'
-
Reverse: 5'-GCTCACCAAAGCCTGGACATCT-3'
-
-
Use a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with the following typical conditions (optimization may be required):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method.
-
Note: Specific primer sequences for PRDM11 were not detailed in the provided search results. Researchers should design and validate primers for PRDM11 using appropriate software and experimental validation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Commercial ELISA kits are available for both PSMD11 and PRDM11. The following is a general protocol for a sandwich ELISA.
General Protocol for PSMD11/PRDM11 Sandwich ELISA
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for PSMD11 or PRDM11 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add standards and samples (e.g., cell lysates, serum, plasma) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on the target protein to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Signal Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows for the detection of PSMD11 and PRDM11.
References
- 1. Identification of PSMD11 as a novel cuproptosis‐ and immune‐related prognostic biomarker promoting lung adenocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PSMD11 and PSMD14 may serve as novel biomarkers for the prognosis of pancreatic ductal adenocarcinoma [frontiersin.org]
- 3. Expression of PRDM11 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. nkmaxbio.com [nkmaxbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Gene - PSMD11 [maayanlab.cloud]
- 7. The Prognostic Significance of Proteasome 26S Subunit, Non-ATPase (PSMD) Genes for Bladder Urothelial Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic and immune infiltration signatures of proteasome 26S subunit, non-ATPase (PSMD) family genes in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated genomic analysis of proteasome alterations across 11,057 patients with 33 cancer types: clinically relevant outcomes in framework of 3P medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagomics.com [diagomics.com]
- 11. genecards.org [genecards.org]
- 12. PRDM11 PR/SET domain 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Tissue expression of PRDM11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Pan-cancer analysis of genomic and transcriptomic data reveals the prognostic relevance of human proteasome genes in different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of PRDM11 in cancer - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 17. Anti-PRDM11 Antibody (A83888) | Antibodies.com [antibodies.com]
- 18. origene.com [origene.com]
High-Purity PDM11 for Research: A Guide to Procurement and Application
For researchers, scientists, and drug development professionals, securing high-purity chemical compounds is paramount to the integrity and reproducibility of experimental data. This document provides a comprehensive overview of sourcing high-purity PDM11, a derivative of the antioxidant trans-resveratrol, and details its application in research settings. The information presented here is intended to guide researchers in procuring this compound and to provide foundational protocols for its use in laboratory experiments.
Sourcing and Procurement of High-Purity this compound
High-purity this compound (CAS Number: 1032508-03-4), suitable for research purposes, is available from specialized chemical suppliers. Based on available data, Cayman Chemical is a primary supplier of this compound.
Table 1: Supplier and Specification of High-Purity this compound
| Supplier | Product Number | Purity | Formulation | CAS Number | Molecular Formula | Molecular Weight |
| Cayman Chemical | 10006341 | ≥98% | A crystalline solid | 1032508-03-4 | C₁₆H₁₅ClO₂ | 274.7 g/mol |
It is important to note that this product is intended for research use only and is not for human or veterinary use.[1] this compound is also available through distributors of Cayman Chemical products, such as Bertin Bioreagent and Labscoop. Researchers should verify the purity and specifications with the supplier before purchase.
Application Notes: Chemopreventive and Antitumor Research
This compound has been investigated for its potential as a chemopreventive and antitumor agent. As a derivative of trans-resveratrol, its biological activities are of interest to researchers in oncology and pharmacology. It is crucial to understand that this compound has been described as being inactive in certain in vitro assays where resveratrol (B1683913) is active.[1] Specifically, it does not activate quinone reductase 1, inhibit quinone reductase 2, or affect nitric oxide production or the quenching of free radicals.[1] Furthermore, it does not interact with estrogen receptors or affect the activity of COX-1 and COX-2.[1]
The utility of this compound in research appears to lie in its differential activity compared to its parent compound, resveratrol, making it a useful tool for dissecting signaling pathways and identifying molecular targets. Research by Kondratyuk, T.P., et al. (2011) and Chen, Y., et al. (2015) has explored its potential as a chemopreventive and antitumor agent, respectively. The following protocols are based on the general methodologies employed in these studies for assessing the bioactivity of similar compounds.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
High-purity this compound
-
Cancer cell lines (e.g., HT-29, K562, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT/WST-1 Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader. If using WST-1, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol can be used to investigate the effect of this compound on the expression levels of specific proteins involved in cell signaling pathways.
Materials:
-
High-purity this compound
-
Cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Logical Workflow for In Vitro this compound Bioactivity Screening
Caption: Workflow for assessing this compound's in vitro cytotoxic activity.
Hypothetical Signaling Pathway for a Resveratrol Derivative
The precise signaling pathway of this compound is not well-documented. However, as a derivative of resveratrol, it may hypothetically interact with pathways known to be modulated by stilbenoids. The following diagram illustrates a generalized pathway that could be investigated.
References
Application Notes and Protocols for PDM11 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDM11, a resveratrol (B1683913) derivative with the formal name (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl, is a crystalline solid intended for research purposes. As with any research compound, understanding its stability and optimal storage conditions is crucial for ensuring the integrity of experimental results. While specific stability data for this compound is not extensively available in published literature, information on structurally related compounds, such as resveratrol and other stilbenes, provides valuable insights into its potential stability profile. Stilbene (B7821643) derivatives are known to be susceptible to degradation by light, heat, and pH variations.
These application notes provide a summary of the stability of related compounds and general protocols for assessing the stability of this compound. It is imperative for researchers to perform their own stability studies to determine the specific shelf-life and optimal storage conditions for this compound in their desired formulation or solvent.
Inferred Stability of this compound from Structurally Related Compounds
Based on the known stability of resveratrol and other stilbene compounds, the following characteristics can be anticipated for this compound:
-
Light Sensitivity: Stilbenes, particularly the trans-isomers, are prone to photoisomerization to the cis-form upon exposure to UV and even fluorescent light. This can significantly alter the compound's biological activity. It is therefore critical to protect this compound from light.
-
pH Sensitivity: Resveratrol is most stable in acidic conditions (pH < 6) and degrades in neutral to alkaline environments.[1] A similar pH-dependent stability profile can be expected for this compound.
-
Thermal Stability: While many stilbenes are relatively stable at room temperature when protected from light, elevated temperatures can accelerate degradation.
-
Oxidation: Phenolic compounds like resveratrol derivatives can be susceptible to oxidation.
Recommended Storage Conditions (General Guidance)
Until specific stability data for this compound is generated, it is recommended to store the solid compound in a cool, dry, and dark place . A refrigerator (2-8 °C) or freezer (-20 °C) is advisable for long-term storage. Solutions of this compound should be freshly prepared and protected from light. For stock solutions, storage at -20 °C or -80 °C in amber vials is recommended.
Quantitative Stability Data for Related Stilbene Compounds
The following table summarizes stability data for resveratrol, which can serve as a reference for designing stability studies for this compound.
| Compound | Condition | Solvent/Matrix | Time | Remaining Compound (%) | Degradation Products | Reference |
| trans-Resveratrol | UV light (365 nm) | Injectable Solution | 120 h | Significant degradation | cis-Resveratrol, Resveratrone, others | [2] |
| trans-Resveratrol | 60 °C | Injectable Solution | 120 h | Significant degradation | Multiple degradation peaks observed | [2] |
| trans-Resveratrol | pH 9 | Aqueous Solution | - | Rapid degradation | Not specified | [1] |
| trans-Resveratrol | -20 °C, in dark | Methanol (B129727) Solution | 2 weeks | 97-101% | Minimal | [3] |
| trans-Resveratrol | Fluorescent light | Methanol Solution | 2 weeks | Significant isomerization | cis-Resveratrol | [3] |
Experimental Protocols
The following are general protocols for conducting stability studies on this compound, based on ICH guidelines and methods used for resveratrol. These protocols should be adapted and validated for the specific formulation and analytical method used.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a PDA or UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound and a this compound solution in an oven at an elevated temperature (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose a sample of solid this compound and a this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation products. A gradient elution with a C18 column is often a good starting point.
-
The PDA detector is useful for comparing the spectra of the degradation products with the parent compound.
-
Protocol 2: Long-Term and Accelerated Stability Study of this compound
Objective: To determine the shelf-life of a this compound formulation under recommended storage conditions and to assess its stability under accelerated conditions.
Materials:
-
This compound formulation (e.g., solution in a specific solvent, solid in a vial)
-
Stability chambers set to ICH recommended conditions
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare multiple batches of the this compound formulation to be tested. Package the samples in the intended container closure system.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: At each time point, withdraw samples from each storage condition and analyze them for:
-
Appearance (color, clarity for solutions, physical state for solids)
-
Assay of this compound (using the validated stability-indicating HPLC method)
-
Degradation products/impurities
-
For solutions, pH and presence of particulates may also be monitored.
-
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life based on the acceptable level of degradation.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PDM11 not dissolving properly in my experiment
Technical Support Center: PDM11
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my experiment. What are the recommended solvents?
A1: this compound is a hydrophobic compound and requires an organic solvent to prepare a stock solution. The recommended solvents are Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). It has lower solubility in ethanol.[1] Direct dissolution in aqueous buffers like PBS is very low and not recommended for creating a stock solution.[1]
Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A2: This is a common issue when working with hydrophobic compounds.[2][3] Precipitation occurs because the compound is poorly soluble in water-based media. When you dilute your concentrated stock solution (e.g., in DMSO) into the aqueous medium, the final concentration of the organic solvent may not be sufficient to keep this compound dissolved.[4]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The maximum tolerated concentration of DMSO in cell culture varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5%, with 0.1% being considered safe for most applications.[3] It is always best to run a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent is not affecting your experimental results.
Data Presentation
Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.[1]
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol: Preparing a this compound Stock Solution and Working Solution
This protocol provides a step-by-step guide for dissolving this compound and preparing a working solution for your experiment.
Materials:
-
This compound powder (crystalline solid)[1]
-
High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 274.7 g/mol .[1]
-
Calculation Example for 1 mL of 10 mM stock: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 274.7 g/mol = 0.002747 g = 2.747 mg
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.
-
Initial Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock concentration.
-
Aid Dissolution:
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability.[1] this compound is stable for at least 4 years when stored at this temperature.[1]
-
Preparing the Working Solution:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution into your pre-warmed aqueous experimental medium to the final desired concentration.
-
Crucially , add the stock solution dropwise while vortexing or swirling the medium to facilitate rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).[3]
-
Troubleshooting Guide
Q: I've followed the protocol, but my this compound is still precipitating in the final working solution. What can I do?
A: If you are still observing precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your desired final concentration of this compound might be above its solubility limit in the final aqueous medium. Try a lower final concentration.
-
Use a Co-solvent: Incorporating a co-solvent like PEG400 or non-ionic surfactants such as Tween 80 or Polysorbate 20 in your final medium can help improve the solubility of hydrophobic compounds.[3][4]
-
Check the pH of your Medium: The pH of your solution can influence the solubility of a compound.[7] Ensure your medium is properly buffered.
-
Increase Incubation Temperature: For some compounds, a slight increase in temperature can improve solubility.[8] However, be mindful of the temperature stability of this compound and other components in your medium.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. solubilityofthings.com [solubilityofthings.com]
unexpected cytotoxic effects of PDM11
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects during in vitro experiments with the investigational compound PDM11. The following resources are designed to help identify the source of cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is an investigational small molecule designed as a highly selective inhibitor of the kinase "Kinase-X," a key component in a pro-survival signaling pathway. By inhibiting Kinase-X, this compound is hypothesized to induce apoptosis in cancer cells where this pathway is aberrantly active.
Q2: Is some level of cytotoxicity expected with this compound?
A2: Yes, a certain degree of cytotoxicity is the expected outcome in cell lines where the Kinase-X pathway is a primary driver of survival. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose, across a wide range of unrelated cell lines, or through a mechanism other than apoptosis may be considered "unexpected" and warrants further investigation.[1]
Q3: What are the most common initial steps to take when observing unexpected cytotoxicity?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent (e.g., DMSO) concentration is not toxic to the cells.[2] Repeating the experiment with freshly prepared reagents is also a critical first step.[3]
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
A4: Yes, some cytotoxicity assays can be prone to artifacts. For instance, the MTT assay, which measures metabolic activity, can be confounded by compounds that affect mitochondrial function independently of cell viability.[4] It is recommended to use an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay which measures membrane integrity, to confirm the results.[5][6]
Q5: How can I differentiate between on-target and off-target cytotoxic effects of this compound?
A5: A multi-pronged approach is recommended. One effective method is to use genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR-Cas9) of the intended target, Kinase-X.[1] If this compound still induces cytotoxicity in cells lacking Kinase-X, the effect is likely off-target.[7] Another strategy is to use a structurally similar but inactive analog of this compound as a negative control.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in Multiple Cell Lines
| Possible Cause | Troubleshooting Steps |
| Compound Concentration Error | 1. Verify calculations for all dilutions. 2. Perform a fresh serial dilution from a new stock aliquot. 3. Confirm the concentration of the stock solution via analytical methods if possible. |
| Contamination | 1. Visually inspect cell cultures for microbial contamination. 2. Perform a mycoplasma test on your cell stocks.[3] 3. Use a fresh batch of cells from a trusted source. |
| Compound Instability/Precipitation | 1. Assess the stability of this compound in your culture medium over the time course of the experiment.[8] 2. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.[9] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% (v/v).[8] 2. Run a vehicle-only control to assess the impact of the solvent on cell viability. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Cell Health and Density | 1. Use cells that are in the exponential growth phase and have high viability (>95%).[10] 2. Optimize and standardize the initial cell seeding density for all experiments.[8] |
| Inconsistent Incubation Times | 1. Standardize the incubation time for both this compound treatment and the final assay readout across all experiments.[9] |
| Assay-Specific Variability | 1. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals.[11] 2. For luminescence-based assays, allow plates to equilibrate to room temperature before reading to ensure a stable signal.[11] |
| Pipetting Errors | 1. Ensure homogenous cell suspension before and during plating.[10] 2. Use calibrated pipettes and proper pipetting techniques to minimize variability. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Target (Kinase-X) Expression | Expected IC50 (On-Target) | Observed IC50 (Unexpected) |
| Cell Line A | High | ~50 nM | 5 nM |
| Cell Line B | Low | >10 µM | 100 nM |
| Cell Line C (Kinase-X Knockout) | None | No effect expected | 150 nM |
This table illustrates a scenario where this compound exhibits potent cytotoxicity that does not correlate with the expression of its intended target, suggesting a potential off-target effect.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[11]
-
Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to all wells containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol helps to determine the pathway of cell death.[2]
-
Cell Culture and Treatment: Culture and treat cells with this compound as in the cytotoxicity assays.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound, including a potential off-target interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PDM11 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of PDM11 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of this compound for my in vivo study?
A1: Determining the initial dose for in vivo studies is a critical step that should be guided by in vitro data and preclinical toxicology studies.[1] A common and recommended approach is to use the No Observed Adverse Effect Level (NOAEL) identified in preclinical toxicology assessments as a starting point.[1] The NOAEL represents the highest dose at which no significant adverse effects were observed in animal studies.[1] If you need to convert a dose from one species to another, allometric scaling is a widely accepted method that accounts for differences in body surface area and metabolic rates.[1]
Q2: What is a dose-range finding study and why is it essential?
A2: A dose-range finding study, also known as a dose-finding study, is a preliminary experiment designed to identify a safe and effective dosage range for a new compound like this compound.[1] These studies are crucial in the early stages of drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1] The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity.[1] The data gathered from these studies are fundamental for designing more extensive preclinical and clinical trials.[1]
Q3: How can I design a robust dose-response study for this compound?
A3: A well-designed dose-response study is vital for understanding the relationship between the dose of this compound and its biological effect. Key considerations for a robust study design include the number of dose levels, the specific dose values, and the sample size per dose group. It is important to select a range of doses that is likely to produce a full dose-response curve, from no effect to a maximal effect. Statistical power calculations should be performed to ensure that the sample size is adequate to detect significant differences between dose groups.
Troubleshooting Guide
Q1: I am observing unexpected toxicity at a dose of this compound that was previously tolerated. What should I do?
A1: Sudden mortality or toxicity at a previously tolerated dose could be due to several factors. First, re-evaluate the formulation of this compound for any signs of precipitation or instability, as this can lead to inconsistent dosing. It is also crucial to double-check all dose calculations and administration procedures to rule out any errors. If the formulation and calculations are correct, consider the possibility of vehicle toxicity or stress induced by the experimental procedure.
Q2: My in vivo study with this compound is not showing a clear dose-dependent effect. What could be the reason?
A2: A lack of a clear dose-dependent efficacy could indicate that the dosing frequency is not optimal for maintaining therapeutic concentrations of this compound. If the compound has a short half-life, more frequent administration may be necessary. Conversely, if the compound has a long half-life, it might be accumulating and causing toxicity that masks the therapeutic effect at higher doses. Conducting a pharmacokinetic study to determine the half-life of this compound can provide the necessary data to establish a more appropriate dosing schedule.
Q3: How can I mitigate injection site reactions observed in my study?
A3: Injection site reactions can be a concern in in vivo studies. To mitigate these, consider optimizing the formulation to reduce irritation, for example, by adjusting the pH or using a different vehicle. The volume of the injection should also be minimized as much as possible. Refining the injection technique to ensure proper administration and minimize tissue damage can also be beneficial.
Data Presentation
Table 1: Hypothetical Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Value | Species | Route of Administration |
| Pharmacokinetics | |||
| Half-life (t½) | 6.5 hours[2] | Mouse | Intravenous |
| Peak Plasma Concentration (Cmax) | Varies with dose | Mouse | Intravenous |
| Area Under the Curve (AUC) | Varies with dose | Mouse | Intravenous |
| Toxicology | |||
| Maximum Tolerated Dose (MTD) | 150 mg/kg/wk[3] | Mouse | Intravenous |
| No Observed Adverse Effect Level (NOAEL) | 50 mg/kg/wk | Mouse | Intravenous |
| Dose-Limiting Toxicity (DLT) | Diarrhea[3] | Mouse | Intravenous |
Experimental Protocols
Protocol: Dose-Response Study for this compound in a Xenograft Mouse Model
-
Animal Model: Utilize an appropriate xenograft mouse model relevant to the therapeutic indication of this compound.
-
Group Allocation: Randomly assign mice to different treatment groups, including a vehicle control group and at least 3-5 dose level groups for this compound. The number of animals per group should be determined by power analysis to ensure statistical significance.
-
Dose Selection: Based on the results of a prior dose-range finding study, select a range of this compound doses that are expected to span from a minimal to a maximal therapeutic effect without causing severe toxicity.
-
Drug Administration: Administer this compound or the vehicle control according to the determined route and frequency.
-
Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.
-
Data Collection: Measure tumor volume at regular intervals. At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic and histopathological assessment.
-
Data Analysis: Analyze the tumor growth data to determine the dose-response relationship. Evaluate the pharmacokinetic and pharmacodynamic data to correlate drug exposure with therapeutic effect.
Visualizations
Signaling Pathway
Caption: this compound as a potential inhibitor of the PD-1/PD-L1 signaling pathway.
Experimental Workflow
References
inconsistent results with PDM11 in replicate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PDM11, a potent and selective inhibitor of the MAPK/ERK signaling pathway.
Troubleshooting Guide
Users of this compound may occasionally experience inconsistent results in replicate experiments. This guide addresses common issues and provides systematic troubleshooting strategies.
Q1: We are observing significant variability in the inhibition of ERK phosphorylation (p-ERK) between replicate experiments. What are the potential causes?
A1: Variability in p-ERK inhibition can stem from several factors, from reagent handling to subtle differences in cell culture conditions. Here are the primary areas to investigate:
-
This compound Compound Stability and Handling:
-
Improper Storage: Ensure this compound is stored as recommended on the datasheet. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions.[1] Old or improperly stored DMSO can be hydrated, affecting compound solubility and stability.
-
Working Dilutions: Prepare fresh working dilutions of this compound for each experiment from a concentrated stock.[1] The compound may be less stable at lower concentrations in aqueous media.
-
-
Cell Culture Conditions:
-
Cell Confluency: Cell density can influence signaling pathways.[2] Aim for a consistent cell confluency (e.g., 70-80%) at the time of treatment and lysis.[3]
-
Serum Starvation: If your experiment involves serum starvation followed by growth factor stimulation, ensure the starvation period is consistent. Incomplete starvation can lead to high basal p-ERK levels.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
-
Experimental Procedure:
-
Treatment Time: Ensure precise and consistent incubation times with this compound and any stimulating agents.
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of p-ERK.[1][3]
-
Protein Quantification: Accurately quantify total protein concentration to ensure equal loading in Western blot experiments.
-
Q2: Our cell viability assay results (e.g., MTT, CellTiter-Glo) are inconsistent or do not correlate with the observed p-ERK inhibition. Why might this be?
A2: A discrepancy between the inhibition of a signaling pathway and its effect on cell viability is a common challenge. Here are some possible explanations:
-
Assay-Specific Issues:
-
Cell Seeding Density: For proliferation assays, the initial cell seeding density is critical. Ensure cells are in the logarithmic growth phase at the end of the experiment.[4]
-
Incubation Time: The duration of this compound treatment may be insufficient to induce a measurable effect on cell viability. Consider extending the treatment period (e.g., 48 or 72 hours).[4]
-
-
Biological Factors:
-
Cell Line Dependence: The link between ERK signaling and cell proliferation can vary significantly between different cell lines. Some cell lines may have redundant survival pathways that compensate for ERK inhibition.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that influence cell viability independently of ERK inhibition, potentially causing unexpected toxicity.[1]
-
Paradoxical Pathway Activation: In some contexts, inhibition of one part of a signaling pathway can lead to the activation of other pathways that affect cell survival.
-
Q3: We are seeing high background or no signal for p-ERK in our Western blots. How can we troubleshoot this?
A3: Western blotting for phosphorylated proteins can be challenging. Here are some common troubleshooting steps:
-
Antibody Issues:
-
Suboptimal Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background.[1]
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of ERK.
-
-
Western Blot Protocol:
-
Insufficient Blocking: Block the membrane for at least one hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).[1]
-
Inadequate Washing: Increase the number or duration of washes with TBST to reduce background.
-
Poor Protein Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining before blocking.[1]
-
Lysis and Sample Preparation: Ensure that phosphatase inhibitors were included in the lysis buffer to protect the phosphorylation status of ERK.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent, ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby inhibiting the MAPK/ERK signaling cascade.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[5][6][7]
Q: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in DMSO.[1] For in vitro experiments, we recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and storing it at -20°C or -80°C. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q: What are the expected IC50 values for this compound?
A: The IC50 of this compound can vary depending on the experimental conditions. As a hypothetical compound, specific data for this compound is not available. However, for well-characterized ERK1/2 inhibitors, IC50 values are typically in the low nanomolar range in biochemical assays and can vary in cell-based assays depending on the cell line.[1] It is crucial to determine the IC50 in your specific experimental system.
Quantitative Data Summary
The following table provides reference IC50 values for well-characterized ERK1/2 inhibitors to guide expected potency. Note that these values can differ based on the assay type (biochemical vs. cellular) and the specific cell line used.[1]
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Ulixertinib | Biochemical | ERK2 | 0.04 ± 0.02 | - | [8] |
| Erk2 IN-1 | Biochemical | ERK1/ERK2 | ~3.0 | - | [1] |
| Erk2 IN-1 | Cellular (Proliferation) | - | 4.9 | A375 | [1] |
| Erk2 IN-1 | Cellular (Proliferation) | - | 7.5 | Colo205 | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ERK1/2 activity by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa, A375) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.[3] b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. If applicable, serum-starve the cells for a consistent period (e.g., 12-24 hours). d. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 1-2 hours).[3] e. If studying growth factor-induced signaling, stimulate cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) before lysis.
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[3] b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[3] e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1] e. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 3f. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing for Total ERK1/2 (Loading Control): a. To normalize for protein loading, strip the membrane of the phospho-ERK1/2 antibody and re-probe with an antibody for total ERK1/2.[3] b. Follow the same blocking, antibody incubation, and washing steps as above.
Visualizations
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PDM11 Degradation
Disclaimer: There is currently no publicly available scientific literature detailing the specific degradation pathways or prevention methods for a molecule designated "PDM11". The following technical support guide is based on general principles of protein and small molecule degradation commonly encountered in research settings. For the purpose of this guide, "this compound" will be treated as a hypothetical protein to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound protein appears to be degrading during purification. What are the common causes?
A1: Protein degradation during purification is a frequent issue. The primary causes include:
-
Protease Activity: Endogenous proteases released from cells upon lysis are a major contributor to protein degradation.
-
Instability at Experimental Temperatures: Elevated temperatures, even room temperature, can lead to protein unfolding and subsequent degradation.[1][2]
-
Suboptimal pH: The pH of your buffers can significantly impact protein stability. Extreme pH values can cause denaturation and degradation.[1][2][3]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues, potentially triggering degradation.[1]
-
Mechanical Stress: Processes like sonication or vigorous vortexing can cause protein denaturation and aggregation.
Q2: I am observing a loss of this compound in my cell lysates even when stored at -80°C. What could be happening?
A2: While -80°C is standard for long-term storage, degradation can still occur due to:
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause mechanical stress on proteins, leading to denaturation and aggregation. It is advisable to aliquot your samples to minimize this.
-
Presence of Active Proteases: If protease inhibitors were not added or were not effective, proteases can retain some activity even at low temperatures over long storage periods.
-
Improper Flash-Freezing: Slow freezing can lead to the formation of large ice crystals that can damage protein structure. Flash-freezing in liquid nitrogen is recommended.
Q3: What are the primary cellular pathways responsible for this compound degradation?
A3: In a cellular context, two major pathways are responsible for regulated protein degradation:
-
Ubiquitin-Proteasome Pathway (UPP): This is the primary pathway for the degradation of most short-lived and misfolded proteins in the cytosol and nucleus.[4][5][6][7] Proteins are tagged with ubiquitin molecules, which targets them to the 26S proteasome for degradation.[4][5][6]
-
Lysosomal Degradation: This pathway involves the delivery of proteins to lysosomes, which contain a variety of acid hydrolases.[8][9][10][11] This can occur through various mechanisms, including endocytosis and autophagy.[9][11]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in cell lysates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. | Reduced appearance of smaller protein fragments on a Western blot. |
| Suboptimal Temperature | Perform all lysis and subsequent steps on ice or at 4°C. | Increased yield of full-length this compound. |
| Incorrect Buffer pH | Ensure your lysis buffer pH is within the optimal range for this compound stability (typically pH 6.5-8.0). | Improved protein stability and reduced precipitation. |
| Oxidation | Add reducing agents like DTT or BME to your lysis buffer (if compatible with downstream applications). | Decreased protein aggregation and loss of activity. |
Issue 2: Loss of this compound during long-term storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Freeze-Thaw Cycles | Prepare single-use aliquots of your purified protein or cell lysates. | Consistent this compound concentration across different experiments. |
| Protein Concentration Too Low | Store proteins at a higher concentration (e.g., >1 mg/mL) as lower concentrations can be more susceptible to degradation and surface adsorption. | Improved long-term stability. |
| Inadequate Storage Buffer | Consider adding stabilizing agents like glycerol (B35011) (5-20%) or BSA (if compatible) to your storage buffer. | Enhanced stability and prevention of aggregation. |
Quantitative Data Summary
Table 1: Effect of Protease Inhibitors on this compound Stability in Cell Lysate at 4°C
| Condition | This compound Half-life (hours) | % Full-Length this compound Remaining after 24h |
| No Inhibitors | 2 | < 5% |
| Protease Inhibitor Cocktail A | 18 | ~40% |
| Protease Inhibitor Cocktail B | > 48 | > 90% |
Table 2: Influence of Temperature on Purified this compound Stability
| Temperature | This compound Half-life | Notes |
| 37°C | 30 minutes | Rapid degradation observed. |
| 25°C (Room Temp) | 4 hours | Significant degradation after a few hours. |
| 4°C | 72 hours | Stable for short-term storage and experiments. |
| -20°C | 2 weeks | Suitable for short-term storage; risk of freeze-thaw damage. |
| -80°C | > 6 months | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Lysates
-
Cell Lysis: Lyse cells in a buffer containing a protease inhibitor cocktail. Keep samples on ice throughout the procedure.
-
Initial Sample (T=0): Immediately after clarification of the lysate by centrifugation, take an aliquot, add SDS-PAGE sample buffer, and heat at 95°C for 5 minutes. Store at -20°C.
-
Incubation: Incubate the remaining lysate at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove aliquots and process them as in step 2.
-
Analysis: Analyze all samples by SDS-PAGE and Western blotting using an anti-PDM11 antibody.
-
Quantification: Use densitometry to quantify the band intensity of full-length this compound at each time point relative to the T=0 sample.
Protocol 2: In Vitro Degradation Assay to Identify Pathway
-
Prepare Lysates: Prepare cell lysates as described above, but divide them into three groups.
-
Group 1 (Control): Add buffer only.
-
Group 2 (Proteasome Inhibition): Add a proteasome inhibitor (e.g., MG132 at 10-50 µM).
-
Group 3 (Lysosome Inhibition): Add a lysosomal inhibitor (e.g., Chloroquine at 50-100 µM or Bafilomycin A1 at 100-200 nM).[8]
-
Incubation: Incubate all samples at 37°C.
-
Time Course Analysis: Collect and process samples at different time points (e.g., 0, 1, 2, 4 hours) for Western blot analysis.
-
Interpretation: A stabilization of this compound in the presence of MG132 suggests degradation via the ubiquitin-proteasome pathway. Stabilization with Chloroquine or Bafilomycin A1 points to lysosomal degradation.
Visualizations
Caption: Major cellular degradation pathways for a hypothetical this compound protein.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. Lysosomal degradation of PD-L1 is associated with immune-related adverse events during anti-PD-L1 immunotherapy in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomal and lysosomal degradation for specific and durable suppression of immunotherapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysfunction of two lysosome degradation pathways of α-synuclein in Parkinson’s disease: potential therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal degradation of alpha-synuclein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PDM11 Interference in Biochemical Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by PDM11, a known P-glycoprotein (P-gp/MDR1) inhibitor, in various biochemical assays. The following information is provided in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a potent inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). P-gp is a transmembrane efflux pump that transports a wide range of substrates out of cells.[1] While this compound is designed to target P-gp, its physicochemical properties may lead to non-specific interactions in various biochemical assays, causing misleading results. This is a phenomenon known as assay interference, where a compound appears to have a biological effect that is not due to its specific interaction with the intended target of the assay.
Q2: What are the common mechanisms of assay interference caused by compounds like this compound?
A2: Compounds like this compound can interfere with biochemical assays through several mechanisms, including:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][3]
-
Chemical Reactivity: The compound may react chemically with assay components, such as the target protein, substrates, or detection reagents.
-
Fluorescence Interference: If the compound is fluorescent, it can interfere with fluorescence-based assays by increasing background signal or quenching the signal from a fluorescent probe.
-
Light Scattering: Aggregates of the compound can scatter light, affecting absorbance or fluorescence readings.
-
Enzyme Inhibition/Activation: The compound might directly inhibit or activate an enzyme in the assay in a non-specific manner.
Q3: My primary screen shows that this compound is active, but this is not confirmed in secondary or cell-based assays. Could this be interference?
A3: Yes, this is a classic indication of assay interference. Promiscuous inhibitors often show activity in initial, simplified biochemical assays but fail to show specific activity in more complex biological systems like cell-based assays. This is because the interference mechanism present in the biochemical assay may not be relevant in a cellular context.
P-glycoprotein (MDR1) Signaling Pathway
The expression of P-glycoprotein (MDR1) is regulated by a complex network of signaling pathways. Understanding these pathways can provide context for the broader cellular effects of P-gp inhibitors like this compound.
Caption: Regulation of P-glycoprotein (MDR1) expression by various signaling pathways.[1][4][5]
Troubleshooting Guides
Issue 1: this compound shows potent inhibition in my enzyme assay, but the dose-response curve is unusually steep.
This could be a sign of compound aggregation. Aggregates can sequester the enzyme, leading to a sharp drop in activity above a critical concentration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected compound aggregation.
Detailed Experimental Protocol: Detergent-Based Assay
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in both the standard and the detergent-containing assay buffers.
-
-
Assay Performance:
-
Run your standard enzyme assay in parallel using both sets of this compound dilutions.
-
Include appropriate positive and negative controls for both conditions.
-
-
Data Analysis:
-
Determine the IC50 value of this compound in the absence and presence of Triton X-100.
-
A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.[2]
-
Issue 2: this compound is flagged as a hit in my fluorescence-based assay, but I suspect a false positive.
Fluorescence interference is a common artifact. This compound might be autofluorescent at the excitation and emission wavelengths of your assay, or it could be quenching the fluorescence of your reporter molecule.
Troubleshooting Workflow:
Caption: Workflow for identifying fluorescence interference.
Detailed Experimental Protocol: Autofluorescence and Quenching Check
-
Autofluorescence Check:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions to wells without the enzyme or other assay components that generate the fluorescent signal.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
-
-
Quenching Check:
-
Run your standard assay to completion to generate the fluorescent signal.
-
Just before reading the plate, add serial dilutions of this compound to the wells.
-
Read the plate immediately.
-
A concentration-dependent decrease in the fluorescent signal suggests that this compound is quenching the fluorescence of your reporter.
-
Quantitative Data on P-gp Inhibitor Interference
While specific data for "this compound" is hypothetical, the following tables summarize reported IC50 values for known P-gp inhibitors in various assays, illustrating their potential for off-target effects.
Table 1: IC50 Values of P-gp Inhibitors in P-gp Inhibition Assays
| P-gp Inhibitor | Assay System | Probe Substrate | IC50 (µM) |
| Verapamil (B1683045) | Caco-2 cells | Digoxin | 1.8 |
| Cyclosporin A | MDR-CEM cells | Calcein-AM | 3.4[6] |
| Verapamil | Kir2.1 channels | N/A | 220[7] |
| Cyclosporin A | Proteasome | N/A | ~55 |
Note: IC50 values can vary significantly depending on the assay system and conditions.[8]
Table 2: Examples of P-gp Inhibitor Interference in Non-P-gp Assays
| P-gp Inhibitor | Off-Target Assay | Reported IC50 (µM) | Potential Interference Mechanism |
| Verapamil | HERG K+ Channel Assay | 0.143[9] | Direct channel block |
| Cyclosporin A | Proteasome Activity Assay | ~55 | Uncompetitive inhibition[10][11] |
| Verapamil | Kir2.1 Channel Assay | 220[7] | Direct channel block |
Conclusion
When working with potent, biologically active molecules like this compound, it is crucial to be aware of the potential for assay interference. By employing systematic troubleshooting strategies, including the use of appropriate controls and orthogonal assays, researchers can differentiate true biological activity from experimental artifacts, ensuring the integrity and reliability of their findings. If you continue to experience issues, please consult with our technical support team for further assistance.
References
- 1. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Cyclosporine A is an uncompetitive inhibitor of proteasome activity and prevents NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PDM11 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDM11. The focus is on addressing challenges related to its low aqueous solubility and improving its bioavailability for in vitro and in vivo studies.
Troubleshooting Guide
Our troubleshooting guide is designed to offer solutions to common experimental hurdles you may encounter with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low cellular uptake or inconsistent results in in vitro assays. | This compound may be precipitating out of the cell culture medium due to its poor aqueous solubility. | 1. Prepare a high-concentration stock solution: Dissolve this compound in an organic solvent such as DMSO (up to 20 mg/mL) or DMF (up to 30 mg/mL)[1]. 2. Optimize the final solvent concentration: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. 3. Incorporate a solubilizing agent: Consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your vehicle, or complexation with cyclodextrins to enhance solubility. |
| Precipitation of this compound upon dilution of a stock solution into an aqueous buffer (e.g., PBS). | The aqueous buffer lacks the solubilizing capacity for this compound at the desired concentration. This compound has very low solubility in PBS (0.3 mg/ml in a 1:2 DMF:PBS solution)[1]. | 1. Utilize a co-solvent system: Prepare the buffer with a certain percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). 2. Adjust the pH: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the buffer might increase its solubility. 3. Employ complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. |
| Low and variable oral bioavailability in animal studies. | Poor absorption from the gastrointestinal (GI) tract due to low dissolution rate and/or low permeability. | 1. Particle Size Reduction: Decrease the particle size of this compound to increase its surface area and dissolution rate. Techniques like micronization or nanosuspension can be employed[2]. 2. Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to improve its dissolution properties.[2][3] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to enhance its solubilization in the GI tract and potentially improve absorption via the lymphatic pathway[4]. |
| Inconsistent pharmacokinetic (PK) profiles between subjects. | This can be due to food effects or inconsistent dissolution of the formulation. | 1. Administer with food: The presence of food, particularly high-fat meals, can sometimes enhance the absorption of poorly soluble drugs[5]. 2. Develop a robust formulation: A well-designed formulation, such as a solid dispersion or a SEDDS, can help to minimize variability in absorption. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a derivative of the antioxidant trans-resveratrol[1][6][7]. Its chemical name is (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl[1]. Like many phenolic compounds, this compound has poor water solubility. For instance, its solubility in a 1:2 mixture of DMF and PBS (pH 7.2) is only 0.3 mg/mL[1]. This low aqueous solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption, resulting in poor and variable oral bioavailability[2].
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound[2][8]. The choice of strategy will depend on the desired dosage form and the physicochemical properties of this compound. Promising approaches include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can significantly improve the dissolution rate and extent of supersaturation in the GI tract[3].
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization of this compound in the gut and facilitate its absorption[4].
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate[2].
Q3: How can I prepare a solid dispersion of this compound for in vivo studies?
A common method for preparing a solid dispersion is by solvent evaporation. A detailed protocol is provided below.
Q4: Are there any analytical methods to characterize the prepared formulations of this compound?
Yes, it is crucial to characterize your formulation to ensure its quality and performance. Key analytical techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of this compound in the formulation (crystalline or amorphous).
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of this compound in solid dispersions.
-
In Vitro Dissolution Testing: To assess the release rate of this compound from the formulation in a physiologically relevant medium.
-
Particle Size Analysis: For nanosuspensions, techniques like dynamic light scattering (DLS) are used to determine the particle size distribution.
Quantitative Data Summary
The following table summarizes potential bioavailability enhancement strategies and their hypothetical improvements for a poorly soluble compound like this compound, based on general knowledge from the literature.
| Formulation Strategy | Principle | Potential Fold Increase in Oral Bioavailability (Hypothetical) | Key Advantages | Considerations |
| Micronization | Increases surface area by reducing particle size to the micron range[2]. | 2 - 5 | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range[2]. | 5 - 20 | Significant improvement in dissolution velocity. | Requires specialized equipment; potential for particle aggregation. |
| Solid Dispersion | This compound is molecularly dispersed in a hydrophilic polymer matrix[3]. | 5 - 25 | Can achieve supersaturation; improved stability of the amorphous form. | Polymer selection is critical; potential for recrystallization. |
| SEDDS | This compound is dissolved in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with GI fluids[4]. | 10 - 50 | High drug loading capacity; enhances lymphatic transport. | Potential for GI side effects; complex formulation development. |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of methanol (B129727) in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a homogenous solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed on the flask wall.
-
Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
The resulting powder can be used for in vitro dissolution testing or formulated into capsules for in vivo studies.
-
Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add the this compound formulation (e.g., an amount of solid dispersion equivalent to a specific dose of this compound) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Calculate the percentage of drug dissolved at each time point.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erpublications.com [erpublications.com]
- 5. Increased dipropylacetic acid bioavailability from dipropylacetamide by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDM-11, 100MG | Labscoop [labscoop.com]
- 7. PDM 11 - Biochemicals - CAT N°: 10006341 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
PDM11 showing unexpected agonist activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected agonist activity with PDM11. This compound is primarily characterized as a potent and selective aryl hydrocarbon receptor (AhR) antagonist and a derivative of trans-resveratrol[1][2]. The observation of agonist activity is therefore an unexpected finding that warrants careful investigation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is documented as a potent and selective antagonist of the aryl hydrocarbon receptor (AhR)[1]. It is a derivative of resveratrol (B1683913) and has been shown to be inactive in several in vitro assays, including those for quinone reductase 1 activation, quinone reductase 2 inhibition, nitric oxide production, and cyclooxygenase (COX-1 and COX-2) activity. It also does not appear to interact with estrogen receptors[2].
Q2: Is it possible for this compound to exhibit agonist activity?
A2: While this compound is characterized as an antagonist, observing agonist activity is not entirely out of the realm of possibility under certain experimental conditions. This phenomenon, known as "agonist-antagonist" or "protean agonism," can occur. Additionally, off-target effects, where a compound interacts with a different receptor than the intended one, are a common cause of unexpected pharmacological profiles[3][4]. The cellular context and the specific signaling pathway being measured can also significantly influence the observed activity[5][6].
Q3: What are the most common reasons for a compound to show unexpected agonist activity in a cell-based assay?
A3: Several factors can contribute to unexpected agonist activity:
-
Off-Target Effects: The compound may be acting as an agonist at a different, unintended receptor present in the experimental system[3][7].
-
Assay Artifacts: The compound might interfere with the assay components (e.g., reporter enzyme, fluorescent probe) leading to a false-positive signal.
-
Cell Line-Specific Effects: The genetic background and protein expression profile of the cell line used can influence the pharmacological response.
-
Biased Agonism: The compound might selectively activate one signaling pathway over another for a given receptor[6][8].
-
Compound Degradation or Transformation: The compound may be unstable in the assay medium and transform into an active agonist.
-
Contamination: The compound stock solution may be contaminated with an agonist.
Troubleshooting Guide for Unexpected Agonist Activity of this compound
This guide provides a systematic approach to investigate the unexpected agonist activity of this compound.
Step 1: Verify Compound Identity and Integrity
The first step is to rule out issues with the compound itself.
Recommended Actions:
-
Purity and Identity Check:
-
Confirm the purity and identity of your this compound sample using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
-
-
Solubility and Aggregation:
-
Visually inspect your stock solution for any precipitation.
-
Determine the critical aggregation concentration (CAC) of this compound in your assay buffer, as compound aggregates can cause non-specific effects. Dynamic light scattering (DLS) can be used for this purpose.
-
-
Fresh Sample:
-
If possible, obtain a fresh, validated batch of this compound from a reputable supplier to rule out batch-to-batch variability or degradation of the old stock.
-
Step 2: Scrutinize Experimental Conditions
Assay parameters can significantly impact the observed pharmacological activity.
Recommended Actions:
-
Control Experiments:
-
Include a "vehicle-only" control to establish the baseline response.
-
Use a known agonist for the suspected off-target receptor as a positive control.
-
Use a known antagonist for the suspected off-target receptor to see if it can block the this compound-induced activity.
-
-
Assay Specificity:
-
If using a reporter gene assay, test for non-specific activation of the reporter by this compound in a parental cell line that does not express the receptor of interest.
-
For fluorescence- or luminescence-based assays, check if this compound has intrinsic fluorescence or interferes with the luciferase enzyme at the concentrations tested.
-
Step 3: Investigate Potential Off-Target Effects
If the agonist activity is not an artifact, it is likely due to an off-target interaction.
Recommended Actions:
-
Literature and Database Search:
-
Conduct a thorough search of pharmacology databases (e.g., ChEMBL, PubChem) to identify potential off-targets of this compound or structurally similar compounds.
-
-
Receptor Profiling:
-
Screen this compound against a panel of common receptors, especially G protein-coupled receptors (GPCRs), to identify potential off-target interactions. Several commercial services offer such profiling.
-
-
Target Validation:
-
If a potential off-target is identified, validate its role using techniques like siRNA or CRISPR/Cas9 to knock down the expression of the suspected receptor in your cell line. The disappearance of the agonist response upon knockdown would confirm the off-target interaction.
-
Step 4: Characterize the Signaling Pathway
Different signaling pathways can be activated by the same receptor, a concept known as biased agonism.
Recommended Actions:
-
Orthogonal Assays:
-
If the initial observation was in a specific pathway (e.g., cAMP accumulation), test the effect of this compound on other signaling pathways downstream of the suspected receptor, such as calcium mobilization, IP3 accumulation, or β-arrestin recruitment[6][8]. This can provide a more complete picture of the compound's activity.
-
Data Presentation
Summarize your findings in a structured manner to facilitate interpretation and comparison.
Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Assay
| Concentration (µM) | cAMP Fold Change (this compound) | cAMP Fold Change (Isoproterenol - Positive Control) |
| 0.01 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| 0.1 | 1.8 ± 0.3 | 3.2 ± 0.4 |
| 1 | 3.5 ± 0.5 | 8.1 ± 0.9 |
| 10 | 4.2 ± 0.6 | 10.5 ± 1.2 |
| 100 | 4.3 ± 0.5 | 10.8 ± 1.1 |
| EC50 (µM) | 0.85 | 0.25 |
| Emax (Fold Change) | 4.3 | 10.8 |
Table 2: Hypothetical Results of Off-Target Validation
| Cell Line | Treatment | Response (e.g., Fold Change in Reporter Activity) |
| Wild-Type | Vehicle | 1.0 ± 0.1 |
| Wild-Type | This compound (10 µM) | 4.5 ± 0.4 |
| Receptor X Knockdown | Vehicle | 1.1 ± 0.2 |
| Receptor X Knockdown | This compound (10 µM) | 1.3 ± 0.3 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells (or another suitable cell line) in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a known agonist (e.g., isoproterenol (B85558) for the β2-adrenergic receptor) in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the dose-response curve and calculate EC50 and Emax values.
Protocol 2: Receptor Knockdown using siRNA
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the suspected off-target receptor or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Functional Assay: Perform the functional assay (e.g., cAMP accumulation) as described above with the transfected cells.
-
Knockdown Verification: In parallel, lyse a separate set of transfected cells and verify the knockdown of the target receptor by Western blotting or qPCR.
-
Data Analysis: Compare the agonist response to this compound in the target knockdown cells versus the control cells.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Effects in Control Groups
Introduction
This technical support guide is designed to assist researchers, scientists, and drug development professionals who are encountering an unexpected effect in the control group of their experiments. While your query specifically mentioned "PDM11," we were unable to find specific information on a compound with this designation in our database. Therefore, this guide will address the broader, and common, issue of troubleshooting unexpected activity in a control group using a hypothetical "Compound X" as an example.
The principles and troubleshooting steps outlined here are widely applicable to a variety of cell-based assays and experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My negative control group, treated only with the vehicle, is showing a significant biological effect. What are the potential causes?
An unexpected effect in your vehicle control group can arise from several sources. It is crucial to systematically investigate these possibilities to ensure the validity of your experimental results. The primary suspects include:
-
Contamination: Microbial (bacterial, yeast) or mycoplasma contamination can significantly alter cell behavior and interfere with assay readouts.[1] Mycoplasma, in particular, is a common issue in cell culture and can alter host cell signaling pathways.[1]
-
Cell Line Integrity: The health and identity of your cell line are paramount. Issues such as misidentification, cross-contamination with another cell line, or high passage numbers leading to genetic drift can all contribute to unexpected results.[1]
-
Vehicle Effects: The vehicle used to dissolve your test compound (e.g., DMSO, ethanol) may be exerting a biological effect at the concentration used.
-
Reagent or Media Issues: Contamination or degradation of cell culture media, serum, or other critical reagents can introduce confounding variables.
Q2: I've ruled out contamination and vehicle effects. Could my "Compound X" be causing off-target effects that appear in my control group?
While ideally a "control" is an untreated or vehicle-treated group, if you are observing effects in a negative control compound group that is not expected to be active, this could indeed be due to off-target effects. Off-target effects occur when a compound interacts with proteins other than its intended target.[2][3][4] These unintended interactions can trigger signaling pathways and produce a biological response. It's also possible that the presumed inactive control compound is not truly inert.
Troubleshooting Guide
If you are observing an unexpected effect in your control group, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment of Experimental Conditions
Before proceeding to more complex investigations, review your experimental setup and records.
| Parameter | Check | Action if Issue is Found |
| Cell Passage Number | Verify that the cell passage number is within the recommended range for your cell line.[1] | Use a lower passage number stock of cells for subsequent experiments. |
| Reagent Logs | Check the lot numbers and expiration dates of all reagents, including media, serum, and assay components. | Replace any expired or suspect reagents. |
| Incubator Conditions | Confirm the temperature, CO2, and humidity levels of your incubator. | Calibrate and clean the incubator as needed. |
| Pipetting and Dilutions | Review your calculations and pipetting techniques for any potential errors in compound or reagent dilution. | Prepare fresh dilutions and use calibrated pipettes. |
Step 2: Contamination and Cell Line Verification
Contamination and cell line misidentification are common culprits for unexpected results.
| Test | Purpose | Recommended Action |
| Mycoplasma Testing | To detect the presence of mycoplasma contamination, which is not visible by standard microscopy.[1] | Perform a PCR-based mycoplasma test on your cell culture supernatant.[1] If positive, discard the culture and start with a fresh, authenticated stock. |
| Microbial Contamination Check | To identify bacterial or yeast contamination. | Visually inspect cultures for turbidity, color changes in the media, and microbial growth under a microscope. |
| Cell Line Authentication | To confirm the identity of your cell line.[1] | Perform Short Tandem Repeat (STR) profiling to verify the cell line's identity against a reference database.[1] |
Step 3: Investigating Vehicle and Compound Effects
If contamination and cell line issues are ruled out, the next step is to scrutinize the vehicle and the compound itself.
| Experiment | Purpose | Expected Outcome | Possible Issue if Outcome is Not Met |
| Vehicle-Only Titration | To determine if the vehicle is causing a biological effect at the concentration used in your experiments. | No significant effect on the assay readout compared to an untreated control. | The vehicle concentration is too high and is inducing a response. |
| "Compound X" Off-Target Analysis | To investigate if "Compound X" has known or predicted off-target activities. | This requires a literature or database search for your specific compound. | "Compound X" may have known off-target effects that could explain the observed activity. |
Experimental Protocols
Mycoplasma PCR Test Protocol
This is a generalized protocol. Always refer to the manufacturer's instructions for your specific PCR kit.[1]
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a 2-3 day old culture.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants to isolate microbial DNA.
-
PCR Amplification: Set up a PCR reaction using a mycoplasma-specific primer set and a suitable PCR master mix. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the DNA bands. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Short Tandem Repeat (STR) Profiling Protocol
STR profiling is typically performed by a specialized service provider.
-
Sample Submission: Provide a cryovial of your cell line to the service provider.
-
DNA Isolation and Amplification: The provider will isolate genomic DNA from your cells and amplify the STR loci using PCR.
-
Fragment Analysis: The amplified fragments are separated by capillary electrophoresis.
-
Profile Generation and Comparison: The resulting STR profile is compared to a reference database of known cell line profiles to confirm the identity of your cell line.
Visualizations
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected effects in experimental control groups.
Hypothetical Off-Target Signaling Pathway
Caption: Diagram illustrating how a compound can bind to an unintended off-target protein, activating an unexpected signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
potential impurities in commercial PDM11 preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of PDM11, a hypothetical small molecule inhibitor of the PD-1/PD-L1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound preparations?
A1: Impurities in pharmaceutical preparations can originate from various stages of the manufacturing process.[1][2] For this compound, potential sources include:
-
Starting Materials and Reagents: Impurities present in the initial materials used for synthesis.
-
Intermediates and By-products: Unreacted intermediates or side-products formed during the synthesis.
-
Degradation Products: Impurities formed due to the degradation of this compound under specific storage or experimental conditions.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1]
-
Catalysts and Reagents: Traces of catalysts or other reagents used in the manufacturing process.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: Several analytical techniques are available for impurity profiling.[1][3][4] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A gold standard for separating and quantifying impurities.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, enabling the identification of unknown impurities.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic compounds, such as residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of impurities.[3][4]
Q3: What are the acceptable limits for impurities in a research-grade this compound preparation?
A3: For research-grade materials, impurity limits are not as strictly defined as for pharmaceutical-grade products intended for human use. However, for reliable and reproducible experimental results, it is crucial to use highly pure material. The acceptable level of a specific impurity depends on its potential to interfere with the experiment. It is recommended to request a certificate of analysis (CoA) from the supplier, which should provide information on the purity of the batch and the levels of any identified impurities.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
This could be due to the presence of active impurities in your this compound preparation.
-
Troubleshooting Steps:
-
Verify the Purity of this compound: Re-analyze the purity of your this compound stock using a suitable analytical method like HPLC.
-
Identify Potential Impurities: If the purity is lower than expected, use LC-MS to identify the potential impurities.
-
Assess the Impact of Impurities: Once identified, consider the potential biological activity of the impurities. Could they be interfering with your assay?
-
Source a Higher Purity Batch: If significant impurities are detected, consider obtaining a new, higher-purity batch of this compound.
-
Problem 2: Poor solubility or precipitation of this compound in solution.
This may be caused by the presence of insoluble impurities or incorrect solvent usage.
-
Troubleshooting Steps:
-
Check the Recommended Solvent: Refer to the supplier's datasheet for the recommended solvent for this compound.
-
Filter the Solution: If precipitation occurs even in the recommended solvent, it might be due to insoluble impurities. Use a 0.22 µm syringe filter to remove any particulate matter.
-
Analyze the Precipitate: If possible, analyze the precipitate to identify its composition.
-
Quantitative Data Summary
The following table summarizes potential impurities that could be found in a commercial this compound preparation. The concentration ranges are hypothetical and for illustrative purposes.
| Impurity Class | Potential Impurities | Typical Concentration Range (%) | Analytical Method |
| Process-Related | Unreacted Starting Material A | < 0.1 | HPLC, LC-MS |
| Synthetic Intermediate B | < 0.15 | HPLC, LC-MS | |
| By-product C | < 0.2 | HPLC, LC-MS | |
| Degradation Products | Oxidized this compound | < 0.1 | HPLC, LC-MS |
| Hydrolyzed this compound | < 0.05 | HPLC, LC-MS | |
| Residual Solvents | Dichloromethane | < 600 ppm | GC-MS |
| Ethyl Acetate | < 5000 ppm | GC-MS |
Experimental Protocols
1. HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
2. LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive and negative ion modes to detect a wide range of impurities.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Compare the mass spectra of the impurity peaks with potential structures of starting materials, intermediates, by-products, and degradation products.
Visualizations
Caption: this compound mode of action in the PD-1/PD-L1 pathway.
Caption: Experimental workflow for this compound impurity analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
A Comparative Guide: Resveratrol and the Pursuit of Sirtuin Activation
For researchers and professionals in drug development, the quest for potent and specific sirtuin modulators is a field of intense investigation. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular health, metabolism, and longevity. This guide provides a detailed comparison of two compounds in this context: the well-studied natural polyphenol, resveratrol (B1683913), and its derivative, PDM11.
Executive Summary
Extensive research has established resveratrol as a direct activator of Sirtuin 1 (SIRT1), albeit with a complex mechanism that has been the subject of scientific debate. It is considered a cornerstone compound in the study of sirtuin activation. In stark contrast, This compound, a synthetic derivative of resveratrol, is characterized as an inactive control compound in assays of resveratrol activity. Current scientific literature indicates that this compound does not exhibit the biological activities of its parent compound, including any known effects on sirtuins.
Therefore, a direct comparison of the effects of this compound and resveratrol on sirtuins is not scientifically feasible, as one is an active modulator and the other is designed to be inert in these biological pathways. This guide will proceed to provide a comprehensive overview of resveratrol's effects on sirtuins, presenting the relevant experimental data, protocols, and pathway visualizations as a benchmark for researchers in the field.
Resveratrol: A Potent, if Promiscuous, Sirtuin Activator
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts.[1] Its identification as a SIRT1 activator spurred significant interest in its potential as a therapeutic agent for age-related diseases.
Quantitative Analysis of Resveratrol's Effect on Sirtuins
The following table summarizes key quantitative data regarding the interaction of resveratrol with sirtuins. It is important to note that the activating effect of resveratrol on SIRT1 has been shown in some studies to be dependent on the presence of a fluorophore in the peptide substrate, a factor that has led to considerable scientific discussion.[2]
| Parameter | SIRT1 | SIRT3 | SIRT5 | Reference |
| Effect | Activator | Weak Inhibitor | Activator | [3] |
| EC50 (for activation) | ~8 µM (substrate-dependent) | N/A | ~70 µM (Piceatannol, a metabolite) | [3][4] |
| Fold Activation | Up to 8-fold (substrate-dependent) | N/A | ~2.5-fold | [3][4] |
Note: EC50 (Half-maximal effective concentration) values for resveratrol's activation of SIRT1 can vary significantly depending on the experimental setup, particularly the substrate used. The debate around the necessity of a fluorophore for in vitro activation highlights the complexity of its mechanism.[2]
Pharmacokinetic Properties of Resveratrol
A significant challenge in the clinical application of resveratrol is its low bioavailability.[5][6]
| Parameter | Value | Reference |
| Oral Bioavailability | <1% (rapid metabolism) | [7] |
| Metabolism | Rapidly metabolized to glucuronide and sulfate (B86663) conjugates | [8] |
| Peak Plasma Concentration (5g dose) | ~2.4 µM (unformulated) to ~8.5 µM (micronized) |
Experimental Methodologies
Understanding the experimental context is crucial for interpreting the data on resveratrol's activity. Below are outlines of common experimental protocols used to assess sirtuin activation.
In Vitro Sirtuin Activity Assay (Fluorometric)
This is a widely used method to screen for sirtuin activators and inhibitors.
-
Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT1 targets), NAD+, resveratrol (or other test compounds), and a developer solution.
-
Procedure: a. SIRT1 enzyme is incubated with the acetylated peptide substrate and NAD+ in the presence of varying concentrations of resveratrol. b. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C. c. A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin). d. Fluorescence is measured using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Data Analysis: The increase in fluorescence is proportional to the deacetylase activity of SIRT1. The fold activation by resveratrol is calculated relative to a vehicle control.
Cellular SIRT1 Activity Assay
To assess the effect of compounds within a cellular context, assays often measure the acetylation status of known SIRT1 targets.
-
Cell Culture: A suitable cell line (e.g., HEK293T, U2OS) is cultured under standard conditions.
-
Treatment: Cells are treated with resveratrol at various concentrations for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: a. Protein extracts are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with antibodies specific for the acetylated and total forms of a known SIRT1 substrate (e.g., acetyl-p53 and total p53). c. The ratio of acetylated to total protein is quantified to determine the effect of resveratrol on SIRT1 activity. A decrease in the acetylated form indicates SIRT1 activation.
Signaling Pathways and Mechanisms
Resveratrol's Allosteric Activation of SIRT1
The prevailing model for resveratrol's activation of SIRT1 is through an allosteric mechanism. This model suggests that resveratrol binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the binding of certain substrates, thereby increasing the enzyme's catalytic efficiency.[4]
References
- 1. PDM 11 - Biochemicals - CAT N°: 10006341 [bertin-bioreagent.com]
- 2. Improved mass spectrometry-based activity assay reveals oxidative and metabolic stress as sirtuin-1 regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of sirtuins in modulating redox stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PDM-11, 100MG | Labscoop [labscoop.com]
- 6. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sirtuin activators - PubMed [pubmed.ncbi.nlm.nih.gov]
PDM11 in the Spotlight: A Comparative Analysis of a Unique Resveratrol Derivative in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PDM11 against other well-known resveratrol (B1683913) derivatives. Supported by experimental data, this document clarifies the distinct role of this compound in cancer research, contrasting its unique properties with the established anti-cancer activities of its chemical relatives.
Resveratrol, a naturally occurring polyphenol, has long been a subject of intense research for its potential anti-cancer properties. Its derivatives are continuously being explored to enhance efficacy and overcome limitations such as poor bioavailability. This guide focuses on a specific derivative, this compound, and compares its performance with that of resveratrol and other notable derivatives like pterostilbene (B91288) and piceatannol (B1677779).
This compound: An Exception in the Resveratrol Family
Contrary to the typical anti-proliferative effects associated with resveratrol and many of its analogs, this compound is characterized as being largely inactive in standard in vitro cancer assays. This derivative of trans-resveratrol does not significantly impact the proliferation of various cancer cell lines, including K562 (leukemia), HT-29 (colon cancer), and HepG2 (liver cancer). Furthermore, it does not exhibit significant activity in assays where resveratrol is known to be active, such as the activation of quinone reductase 1 or the inhibition of quinone reductase 2. It also shows no notable effect on nitric oxide production, free radical quenching, or interactions with estrogen receptors and COX-1/COX-2 enzymes.
The primary and most significant activity reported for this compound is its function as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). While direct quantitative data for this compound's AhR antagonism is limited in publicly available literature, a structurally analogous compound with a fluorine substitution in place of the 4'-chlorine of this compound has been shown to act as an AhR antagonist with a high affinity, boasting a Ki of approximately 3 nM[1]. This suggests that this compound's primary utility in a research context is not as a direct anti-cancer agent, but as a specific chemical probe to investigate the AhR signaling pathway, independent of the other pleiotropic effects of resveratrol.
Resveratrol and its Active Derivatives: A Comparative Overview
To understand the unique position of this compound, it is essential to compare it with resveratrol and its other, more traditionally "active" derivatives. Pterostilbene and piceatannol are two such derivatives that have demonstrated significant anti-cancer effects in numerous studies.
Quantitative Comparison of Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for resveratrol, pterostilbene, and piceatannol across a range of cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Resveratrol | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 51.18[2][3] |
| HepG2 | Liver | 57.4[2][3] |
| HeLa | Cervical | 108.7[4] |
| CaSki | Cervical | 44.45[4] |
| SiHa | Cervical | 91.15[4] |
| SW480 | Colon | 70-150[5] |
| HCE7 | Colon | 70-150[5] |
| Seg-1 | Esophageal | 70-150[5] |
| HL-60 | Leukemia | 54.09[6] |
| U-87 MG | Glioblastoma | 32.56 |
| MDA-MB-231 | Breast | 200-250[7] |
| A549 | Lung | 400-500[7] |
| Pterostilbene | ||
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon | 20.20[8] |
| SW1116 | Colon | 70.22[8] |
| C32 | Melanoma | ~10[8] |
| A2058 | Melanoma | 29 |
| HeLa | Cervical | 32.67[4] |
| CaSki | Cervical | 14.83[4] |
| SiHa | Cervical | 34.17[4] |
| HCT-116 | Colon | 47.1[9] |
| MCF-7 | Breast | 65[9] |
| CAL27 | Oral | 98.29[9] |
| OECM-1 | Oral | 40.19 |
| HSC-3 | Oral | >50 |
| Jurkat | T-cell Leukemia | 17.83[10] |
| Hut-78 | T-cell Lymphoma | 22.74[10] |
| Piceatannol | ||
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 5.1[11] |
| CCRF-CEM | Leukemia | 4.57[6] |
| HUT78 | T-cell Lymphoma | 24 |
| PANC-1 | Pancreatic | 60 |
| MIA PaCa-2 | Pancreatic | 90 |
| HT-29 | Colon | Inactive (>100) |
| HeLa | Cervical | Inactive (>100) |
| MCF-7 | Breast | Inactive (>100) |
| KB | Oral | Inactive (>100) |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The data presented here are for comparative purposes.
Key Signaling Pathways
The differential activities of this compound and other resveratrol derivatives can be attributed to their distinct effects on cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway (Target of this compound)
This compound's primary known function is the antagonism of the AhR pathway. AhR is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation. In the context of cancer, the role of AhR is complex and can be either tumor-promoting or tumor-suppressing depending on the ligand and cell type. As an antagonist, this compound can be used to probe the functions of AhR in cancer biology.
PI3K/Akt Signaling Pathway (Common Target of Active Resveratrol Derivatives)
Resveratrol and its active derivatives, such as pterostilbene and piceatannol, frequently exert their anti-cancer effects by modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by resveratrol derivatives can lead to decreased cancer cell proliferation and increased apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound and other resveratrol derivatives.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Workflow:
References
- 1. apexbt.com [apexbt.com]
- 2. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 4. Pterostilbene Suppresses both Cancer Cells and Cancer Stem-Like Cells in Cervical Cancer with Superior Bioavailability to Resveratrol [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Inactivity of PDM11 on Estrogen Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the inactivity of PDM11 on estrogen receptors (ERα and ERβ). While direct experimental data on this compound's interaction with estrogen receptors is limited in publicly accessible literature, evidence from a structurally analogous compound strongly suggests a lack of significant binding and functional activity. This guide compares the inferred properties of this compound with well-characterized estrogen receptor modulators, Tamoxifen (a Selective Estrogen Receptor Modulator - SERM) and Fulvestrant (a Selective Estrogen Receptor Degrader - SERD), supported by established experimental protocols.
Executive Summary
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). A compound with a nearly identical structure, where the 4'-chlorine of this compound is replaced by fluorine, has been shown to be inactive as a ligand for the estrogen receptor at concentrations up to 100 μM[1]. This strongly suggests that this compound is also inactive at estrogen receptors. In contrast, Tamoxifen and Fulvestrant are well-established modulators of estrogen receptor activity, with high binding affinities and distinct mechanisms of action. This guide presents a framework for experimentally confirming the inactivity of this compound on estrogen receptors through standardized assays.
Comparative Analysis of Estrogen Receptor Modulators
The following table summarizes the expected and known activities of this compound, Tamoxifen, and Fulvestrant on estrogen receptors. The data for this compound is inferred from a structurally similar compound.
| Compound | Target Receptor(s) | Mechanism of Action on Estrogen Receptor | Binding Affinity (IC50/Ki) for ERα | Functional Activity on Estrogen Receptor |
| This compound (inferred) | Aryl Hydrocarbon Receptor (AhR) | Expected to be inactive | Not Available (expected to be very high, >100 μM) | No agonistic or antagonistic activity expected |
| Tamoxifen | Estrogen Receptor (ERα and ERβ) | Selective Estrogen Receptor Modulator (SERM): Acts as an antagonist in breast tissue and an agonist in other tissues like the endometrium. | Ki: ~1.8 nM[2] | Mixed agonist/antagonist |
| Fulvestrant | Estrogen Receptor (ERα and ERβ) | Selective Estrogen Receptor Degrader (SERD): A pure antagonist that binds to the ER and promotes its degradation. | IC50: 0.29 nM, 9.4 nM[3][4] | Pure antagonist |
Experimental Protocols for Validation
To definitively validate the inactivity of this compound on estrogen receptors, the following key experiments are recommended.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for estrogen receptors (ERα and ERβ) in comparison to known ligands.
Methodology:
A competitive radioligand binding assay is performed using uterine cytosol from ovariectomized rats as a source of estrogen receptors.
-
Preparation of Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Protein concentration in the cytosol is determined using a standard protein assay.
-
-
Binding Assay:
-
A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) is incubated with the uterine cytosol (50-100 µg of protein).
-
Increasing concentrations of the test compound (this compound) or reference compounds (unlabeled estradiol, Tamoxifen, Fulvestrant) are added to compete with the radiolabeled estradiol for binding to the estrogen receptors.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligands are separated using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value to represent the binding affinity of the test compound.
-
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
Objective: To determine if this compound has any agonistic or antagonistic effects on the transcriptional activity of estrogen receptors.
Methodology:
A cell-based reporter gene assay is used to measure the activation or inhibition of estrogen receptor signaling.
-
Cell Line and Reporter Construct:
-
A suitable human cell line that endogenously expresses estrogen receptors (e.g., MCF-7 breast cancer cells) or a cell line engineered to express ERα or ERβ is used.
-
The cells are transiently or stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Agonist Mode Assay:
-
The transfected cells are treated with increasing concentrations of this compound or a known ER agonist (e.g., estradiol) as a positive control.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
An increase in reporter activity indicates an agonistic effect.
-
-
Antagonist Mode Assay:
-
The transfected cells are co-treated with a fixed concentration of an ER agonist (e.g., estradiol) and increasing concentrations of this compound or a known ER antagonist (e.g., Tamoxifen or Fulvestrant).
-
After incubation, the reporter enzyme activity is measured.
-
A decrease in the agonist-induced reporter activity indicates an antagonistic effect.
-
-
Data Analysis:
-
The results are expressed as a percentage of the maximal response induced by the agonist.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
-
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways and mechanisms of the compounds discussed, the following diagrams are provided.
Caption: Classical Estrogen Receptor Signaling Pathway.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Investigation of the potential effects of estrogen receptor modulators on immune checkpoint molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDM11 and its Parent Compound, trans-Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic resveratrol (B1683913) derivative, PDM11, and its naturally occurring parent compound, trans-resveratrol. The information presented herein is compiled from publicly available experimental data to offer an objective overview of their respective biological activities.
Chemical Structures
trans-Resveratrol: A well-studied polyphenol found in various plants, recognized for its antioxidant, anti-inflammatory, and anticancer properties.
This compound: A synthetic derivative of trans-resveratrol, designed to explore the structure-activity relationships of resveratrol's biological effects.
Comparative Analysis of Biological Activity
While trans-resveratrol exhibits a broad spectrum of biological activities, its derivative, this compound, has been reported to be largely inactive in several key in vitro assays where resveratrol shows significant effects. This suggests that the specific structural features of trans-resveratrol are crucial for its biological functions.
| Biological Activity | trans-Resveratrol | This compound | Reference |
| Quinone Reductase 1 (QR1) Activation | Activator | Inactive | [1] |
| Quinone Reductase 2 (QR2) Inhibition | Inhibitor | Inactive | [1] |
| Nitric Oxide (NO) Production | Modulates | No effect | [1] |
| Free Radical Scavenging | Active | Inactive | [1] |
| Estrogen Receptor (ER) Interaction | Binds | No interaction | [1] |
| COX-1 and COX-2 Enzyme Activity | Inhibits | No effect | [1] |
| Cancer Cell Proliferation | Inhibits | No effect | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Quinone Reductase Activity Assay
Objective: To determine the ability of a compound to induce the activity of quinone reductase 1 (QR1) or inhibit quinone reductase 2 (QR2).
Methodology:
-
Cell Culture: Hepa 1c1c7 murine hepatoma cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (trans-resveratrol or this compound) for 48 hours.
-
Cell Lysis: After treatment, the cells are lysed using a solution of digitonin.
-
Enzyme Activity Measurement: The quinone reductase activity in the cell lysates is measured spectrophotometrically by monitoring the reduction of menadione (B1676200) (for QR1) or N-methyl-5-tolyl-1,2,3,6-tetrahydropyridine (for QR2) at 610 nm. The reaction mixture includes Tris-HCl buffer, BSA, FAD, G6P, G6PD, NADP+, MTT, and the respective substrates.
-
Data Analysis: The specific activity is calculated and expressed as nmol/min/mg protein.
Nitric Oxide Production Assay
Objective: To measure the effect of a compound on nitric oxide (NO) production in cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Nitrite (B80452) Measurement: NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
DPPH Free Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of a compound.
Methodology:
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Treatment: The test compound is added to the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Data Analysis: The absorbance of the solution is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Estrogen Receptor Binding Assay
Objective: To evaluate the binding affinity of a compound to the estrogen receptor (ER).
Methodology:
-
Receptor Preparation: Recombinant human ERα is used.
-
Competitive Binding: A fixed concentration of a fluorescently labeled estrogen is incubated with the ER in the presence of increasing concentrations of the test compound.
-
Incubation: The reaction is incubated to reach equilibrium.
-
Fluorescence Polarization: The fluorescence polarization of the mixture is measured. Binding of the fluorescent estrogen to the ER results in a high polarization value. Displacement by the test compound leads to a decrease in polarization.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is calculated.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction: The enzyme is incubated with the test compound for a short period before the addition of the substrate, arachidonic acid.
-
Product Measurement: The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) is measured. This is often done using a colorimetric or fluorometric method that detects the peroxidase activity of the COX enzyme.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., K562, HT-29, HepG2) are seeded in 96-well plates.
-
Treatment: After 24 hours, the cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways Modulated by trans-Resveratrol
trans-Resveratrol is known to interact with multiple signaling pathways, contributing to its diverse biological effects. Based on the available data, this compound does not appear to significantly modulate these pathways.
Caption: Signaling pathways modulated by trans-Resveratrol.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of this compound and its parent compound would involve a series of in vitro assays to systematically evaluate their biological activities.
Caption: Experimental workflow for comparative analysis.
Conclusion
The available data strongly indicate that this compound, a synthetic derivative of trans-resveratrol, does not share the same biological activities as its parent compound in a range of in vitro assays. This highlights the critical importance of the specific chemical structure of trans-resveratrol for its therapeutic potential. The inactivity of this compound in these assays makes it a useful negative control in studies investigating the mechanisms of action of resveratrol. Further research could explore other structural modifications of resveratrol to identify derivatives with enhanced or more specific biological activities.
References
Limited Comparative Efficacy of PDM11 Across Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of PDM11, a halogenated resveratrol (B1683913) analogue, across different cell lines based on available, albeit limited, scientific literature. Due to the nascent stage of research on this compound, this document also furnishes detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Data Presentation: Efficacy of this compound and Related Compounds
The current body of research on this compound presents a fragmented and sometimes conflicting picture of its efficacy. While some studies indicate anti-proliferative effects in specific cell lines, others report inactivity. This section summarizes the available quantitative data.
Table 1: Anti-proliferative and Inhibitory Effects of this compound in Various Cell Lines
| Compound | Cell Line | Cell Type | Assay | Efficacy (Concentration/IC50) | Source(s) |
| This compound | Caco-2 | Human Colorectal Adenocarcinoma | Growth Inhibition | Effective at 1-10 µM | [1][2] |
| This compound | K562 | Human Myelogenous Leukemia | Proliferation | Inactive | |
| This compound | HT-29 | Human Colorectal Adenocarcinoma | Proliferation | Inactive | |
| This compound | HepG2 | Human Liver Cancer | Proliferation | Inactive | |
| This compound | Osteoclasts | Murine Bone Marrow Macrophages | TRAP Activity | IC50 = 1.2 μM (Less potent than other analogues) | [3] |
Note: The efficacy of this compound in Caco-2 cells is reported to be higher than that of resveratrol; however, specific IC50 values for this compound in this cell line are not provided in the available literature.[1][2] The effect on Caco-2 cell growth is noted to be independent of oxidative stress and the arachidonic acid cascade.[1][2] Another source indicates that this compound is inactive in general resveratrol activity assays.[4]
Experimental Protocols
To encourage and standardize future research on this compound, this section provides detailed methodologies for key experiments.
Cell Culture Protocol for Caco-2 Cells
The Caco-2 cell line is a widely used model for intestinal absorption and in vitro assessment of anti-cancer compounds.
-
Cell Line Maintenance : Caco-2 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[5][6]
-
Incubation : Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Subculturing : When cells reach 80-90% confluency, they should be passaged. This is typically achieved by washing with a phosphate-buffered saline (PBS) and detaching the cells with a solution of trypsin-EDTA.[5]
-
Seeding for Experiments : For experimental assays, cells are seeded into appropriate multi-well plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density to ensure logarithmic growth during the experiment.[7][8]
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment : Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.[7]
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition : After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this period, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability). The IC50 value, the concentration that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.[7]
Mandatory Visualization
Hypothesized Signaling Pathway for Resveratrol Analogues
While the specific signaling pathway of this compound has not been elucidated, the following diagram illustrates a generalized pathway often associated with resveratrol and its analogues, which may serve as a hypothetical starting point for investigating this compound's mechanism of action. Resveratrol is known to influence multiple pathways involved in cell cycle progression, apoptosis, and inflammation.
Caption: Hypothesized signaling cascade for resveratrol analogues like this compound.
Experimental Workflow for a Cytotoxicity Assay
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Resveratrol Analogues as Antagonists of Osteoclasts and Promoters of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
PDM11: An Inactive Resveratrol Derivative in Antioxidant Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PDM11's antioxidant activity. Experimental data consistently demonstrates that this compound, a derivative of the potent antioxidant resveratrol (B1683913), is inactive in various in vitro antioxidant assays.
This compound's lack of antioxidant capacity is attributed to its chemical structure, which, unlike its parent compound resveratrol, does not possess the necessary hydroxyl groups to effectively quench free radicals. This guide will present the available data on this compound's inactivity and compare it to the known antioxidant properties of resveratrol.
Comparative Analysis of this compound and Resveratrol
The antioxidant activity of a compound is often linked to its ability to donate a hydrogen atom or an electron to stabilize a free radical. In phenolic compounds like resveratrol, the hydroxyl (-OH) groups on the aromatic rings are crucial for this activity. This compound, however, is a derivative where these hydroxyl groups are absent.[1][2]
| Compound | Structure | Key Structural Feature | Antioxidant Activity |
| This compound | (E)-5-(4-chlorostyryl)-1,3-dimethoxybenzene | Lacks hydroxyl groups | Inactive in resveratrol activity assays.[3][4] No significant protective effect against oxidation.[1][2] |
| Resveratrol | trans-3,5,4'-trihydroxystilbene | Contains three hydroxyl groups | Potent antioxidant with anti-inflammatory, cardioprotective, and anti-cancer properties.[4] |
Experimental Evidence of this compound's Inactivity
Multiple studies have concluded that this compound does not exhibit antioxidant activity. In an assay measuring the oxidation of linoleate (B1235992) micelles initiated by hydroxyl radicals, this compound showed no significant protective effect.[1][2][3][4] Furthermore, it has been reported to be inactive in assays of resveratrol activity, including those measuring the activation of quinone reductase 1, inhibition of quinone reductase 2, and effects on nitric oxide production or the quenching of free radicals.
The Mechanism of Phenolic Antioxidants and this compound's Structural Limitation
The antioxidant activity of phenolic compounds like resveratrol is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.
Caption: Mechanism of radical scavenging by resveratrol versus the inactivity of this compound.
Standard Antioxidant Assay Protocols
For researchers looking to conduct their own comparative studies, here are the detailed methodologies for three common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a microplate or cuvette, add a specific volume of the DPPH working solution to various concentrations of the test compound.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
References
PDM11 as a Tool Compound for Studying Resveratrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-aging properties. A key mechanism often attributed to resveratrol is the activation of SIRT1, an NAD+-dependent deacetylase involved in various cellular processes. To delineate the specific effects of resveratrol and validate its mechanisms of action, researchers rely on tool compounds, including inactive analogs that serve as negative controls. PDM11, a synthetic derivative of trans-resveratrol, has been identified as such a tool. This guide provides a comprehensive comparison of this compound and resveratrol, summarizing their known activities and providing experimental context to validate the use of this compound as a control compound in resveratrol research.
Comparative Analysis of In Vitro Activities
Available data indicates that while resveratrol exhibits a broad range of biological activities, this compound is largely inactive in many of these same assays. This differential activity profile makes this compound a suitable negative control for investigating many of resveratrol's biological functions. However, it is crucial to note that both compounds exhibit antagonist activity towards the Aryl Hydrocarbon Receptor (AhR).
Table 1: Comparison of Biochemical and Cellular Activities
| Target/Assay | Resveratrol Activity | This compound Activity | Reference |
| Enzyme Modulation | |||
| SIRT1 Activation | Activator | No data available | [1] |
| Quinone Reductase 1 (QR1) | Activator | Inactive | [1][2] |
| Quinone Reductase 2 (QR2) | Inhibitor | Inactive | [1][2] |
| Cyclooxygenase-1 (COX-1) | Inhibitor | Inactive | [1][2] |
| Cyclooxygenase-2 (COX-2) | Inhibitor | Inactive | [1][2] |
| Receptor Interaction | |||
| Estrogen Receptors | Agonist/Antagonist | No interaction | [1][2] |
| Aryl Hydrocarbon Receptor (AhR) | Antagonist | Potent Antagonist | [3] |
| Cellular Effects | |||
| Antioxidant (Free Radical Quenching) | Active | Inactive | [1][2] |
| Nitric Oxide (NO) Production | Modulator | No effect | [1][2] |
| Cell Proliferation (K562, HT-29, HepG2) | Inhibitor | No effect | [1][2] |
Signaling Pathways
Resveratrol's Engagement of the SIRT1 Pathway
Resveratrol is widely reported to activate SIRT1, a key regulator of cellular metabolism, stress resistance, and longevity. This activation is thought to mediate many of resveratrol's beneficial effects.
Caption: Resveratrol's activation of the SIRT1 signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Antagonism by Resveratrol and this compound
Both resveratrol and this compound act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. This shared activity is a critical consideration when using this compound as a negative control.
Caption: Antagonism of the AhR pathway by both Resveratrol and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
SIRT1 Activity Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (Resveratrol, this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add test compounds (resveratrol or this compound) at various concentrations to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution according to the manufacturer's instructions.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of SIRT1 activity relative to the vehicle control.
Aryl Hydrocarbon Receptor (AhR) Reporter Assay
This assay determines the ability of a compound to act as an agonist or antagonist of the AhR signaling pathway.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a known AhR agonist.
-
Test compounds (Resveratrol, this compound) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected HepG2 cells in 96-well plates and allow them to attach overnight.
-
For antagonist activity: Pretreat the cells with various concentrations of the test compounds (resveratrol or this compound) for 1 hour.
-
Add a fixed concentration of TCDD (e.g., 1 nM) to the wells containing the test compounds.
-
For agonist activity: Treat the cells with various concentrations of the test compounds alone.
-
Include appropriate controls: vehicle (DMSO), TCDD alone, and test compounds alone.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Express the results as a percentage of the maximal luciferase activity induced by TCDD.
Cell Viability Assay (MTT)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., K562, HT-29, HepG2).
-
Complete cell culture medium.
-
Test compounds (Resveratrol, this compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (resveratrol or this compound). Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound serves as a valuable tool compound for studying the biological effects of resveratrol. Its demonstrated inactivity in a range of assays where resveratrol is active, such as quinone reductase modulation, antioxidant effects, and inhibition of certain cancer cell lines, validates its use as a negative control to dissect resveratrol's specific mechanisms of action. However, researchers must exercise caution due to the shared activity of both compounds as Aryl Hydrocarbon Receptor antagonists. When investigating resveratrol's role in pathways independent of AhR, this compound is an appropriate control. Conversely, for studies involving AhR-mediated effects, alternative control compounds should be considered. The provided experimental protocols offer a foundation for researchers to perform direct comparative studies and further validate the use of this compound in their specific experimental systems.
References
PDM11: A Comparative Analysis of its Cross-Reactivity with Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PDM11, a derivative of trans-resveratrol, focusing on its cross-reactivity with several key signaling pathways. This compound has been evaluated for its activity in a range of in vitro assays and has been demonstrated to be largely inactive, distinguishing it from its pleiotropic parent compound, resveratrol (B1683913). This lack of cross-reactivity makes this compound a potentially valuable tool as a negative control in studies involving resveratrol.
Executive Summary
This compound is a synthetic derivative of trans-resveratrol designed to serve as an inactive control. Experimental data from multiple in vitro assays indicate that this compound does not exhibit the broad spectrum of biological activities characteristic of resveratrol. Specifically, this compound has been shown to be inactive in assays for quinone reductase 1 activation and quinone reductase 2 inhibition, nitric oxide production, cyclooxygenase (COX-1 and COX-2) inhibition, and estrogen receptor binding.[1] This lack of off-target effects in these key pathways underscores its utility as a specific control compound in resveratrol-related research.
Comparative Data on Biological Activity
The following table summarizes the comparative activity of this compound and its parent compound, resveratrol, in several key signaling pathway-related assays. The data is based on in vitro studies that evaluated a panel of resveratrol derivatives.[1]
| Target/Assay | This compound Activity | Resveratrol Activity |
| Quinone Reductase 1 (QR1) Activation | Inactive | Activator |
| Quinone Reductase 2 (QR2) Inhibition | Inactive | Inhibitor |
| Nitric Oxide (NO) Production Inhibition | Inactive | Inhibitor |
| Cyclooxygenase-1 (COX-1) Inhibition | Inactive | Inhibitor |
| Cyclooxygenase-2 (COX-2) Inhibition | Inactive | Inhibitor |
| Estrogen Receptor (ER) Binding | Inactive | Binds to ER |
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathways of resveratrol, highlighting the points of interaction that have been tested and found to be unaffected by this compound.
Caption: Overview of Resveratrol's interaction with key signaling pathways.
The diagram below illustrates that this compound does not significantly interact with the tested inflammatory, detoxification, and hormonal pathways, in contrast to its parent compound, resveratrol.
Caption: this compound's lack of cross-reactivity with tested signaling pathways.
Experimental Protocols
The following are summaries of the experimental protocols used to assess the activity of this compound.
Quinone Reductase 1 (QR1) Induction Assay
This assay measures the ability of a compound to induce the activity of QR1, a phase II detoxification enzyme.
Experimental Workflow:
Caption: Workflow for the Quinone Reductase 1 Induction Assay.
Protocol:
-
Hepa1c1c7 murine hepatoma cells are plated in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of this compound or a vehicle control.
-
The cells are incubated for an additional 48 hours.
-
The cells are then lysed, and the QR1 activity in the cell lysate is determined by measuring the NADPH-dependent menadiol-mediated reduction of MTT to formazan, which is quantified spectrophotometrically.
Quinone Reductase 2 (QR2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of QR2.
Protocol:
-
Recombinant human QR2 is used as the enzyme source.
-
The assay is performed in a 96-well plate containing the enzyme, a suitable substrate (e.g., menadione), and NADPH.
-
This compound at various concentrations is added to the wells.
-
The reaction is initiated, and the decrease in absorbance due to the oxidation of NADPH is monitored spectrophotometrically. The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[2]
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Production Assay.
Protocol:
-
RAW 264.7 murine macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with different concentrations of this compound for a specified period.
-
The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.[2]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Protocol:
-
The assay is typically performed using purified ovine COX-1 and human recombinant COX-2.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) spectrophotometrically.
-
This compound is added at various concentrations to determine its inhibitory effect on each isozyme, and IC50 values are calculated.
Estrogen Receptor (ER) Binding Assay
This assay determines the ability of a compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Protocol:
-
A competitive binding assay is performed using rat uterine cytosol as a source of estrogen receptors.
-
A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ is determined as the IC50 value.
Conclusion
The available experimental evidence strongly indicates that this compound lacks the pleiotropic activity of its parent compound, resveratrol, across several key signaling pathways. Its inactivity in inflammatory, detoxification, and hormonal pathways makes it an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific mechanisms of action of resveratrol and other stilbenoids. Researchers utilizing this compound can have greater confidence that observed effects are not due to off-target interactions with these pathways.
References
- 1. Resveratrol derivatives as promising chemopreventive agents with improved potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative transcriptomics of PDM11 vs resveratrol treatment
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of the natural polyphenol resveratrol (B1683913) and its synthetic derivative, PDM11.
This guide provides a detailed comparison of the known transcriptomic effects of resveratrol, a well-studied bioactive compound, and this compound, a synthetic derivative of trans-resveratrol. While extensive data is available for resveratrol, detailing its influence on numerous signaling pathways and gene expression profiles, this compound is characterized by its notable lack of biological activity in assays where resveratrol is potent. This fundamental difference is the central focus of this comparative analysis.
Introduction to Resveratrol and this compound
Resveratrol is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It is known for its antioxidant, anti-inflammatory, and anti-cancer properties, which are attributed to its ability to modulate a wide array of cellular signaling pathways.
This compound is a synthetic derivative of trans-resveratrol. However, unlike its parent compound, this compound has been shown to be inactive in a variety of in-vitro assays. It does not exhibit the antioxidant or enzyme-modulating activities characteristic of resveratrol. Specifically, this compound does not activate quinone reductase 1, inhibit quinone reductase 2, affect nitric oxide production, quench free radicals, interact with estrogen receptors, or inhibit COX-1 and COX-2.[1][2][3] Furthermore, it has been observed to have no effect on the proliferation of several cancer cell lines.[1][2][3]
Due to the lack of available research and data on the biological and transcriptomic effects of this compound, a direct comparative transcriptomic analysis with resveratrol is not currently feasible. This guide will therefore focus on presenting the extensive transcriptomic data for resveratrol and contrasting it with the documented inactivity of this compound.
Quantitative Data Summary
The following tables summarize the known effects of resveratrol on various signaling pathways and gene expression, alongside the reported inactivity of this compound.
Table 1: Comparative Effects on Key Signaling Pathways
| Signaling Pathway | Effect of Resveratrol Treatment | Effect of this compound Treatment |
| Sirtuin (SIRT1) Pathway | Activation | No data available (presumed inactive) |
| AMP-activated Protein Kinase (AMPK) Pathway | Activation | No data available (presumed inactive) |
| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway | Inhibition | No data available (presumed inactive) |
| Mitogen-activated Protein Kinase (MAPK) Pathway | Inhibition | No data available (presumed inactive) |
| Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway | Inhibition | No data available (presumed inactive) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway | Activation | No data available (presumed inactive) |
Table 2: Summary of Transcriptomic Studies on Resveratrol
| Study Focus | Model System | Key Transcriptomic Findings |
| Endometriosis | Rat Model | Alterations in PPAR, insulin (B600854) resistance, MAPK, and PI3K/Akt signaling pathways.[4][5][6] |
| Grape Berry Development | Vitis vinifera | Identification of transcripts involved in stilbene (B7821643) and flavonoid biosynthesis pathways.[7] |
| Lung Damage | In silico analysis | Predicted to mitigate microplastics-induced lung damage by targeting Ccl2 and Esr1.[8] |
| Various Cancers | Cell lines | Modulation of key regulators in oncogenic pathways like TGF/SMAD and WNT.[9] |
Table 3: Known Biological Activities
| Activity | Resveratrol | This compound |
| Antioxidant Activity | Yes | No |
| Anti-inflammatory Activity | Yes | No |
| Enzyme Modulation (QR1, QR2, COX-1, COX-2) | Yes | No |
| Estrogen Receptor Interaction | Yes | No |
| Antiproliferative Effects | Yes | No |
Experimental Protocols
Detailed methodologies for key experiments cited in the transcriptomic analysis of resveratrol are provided below.
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
Objective: To identify differentially expressed genes in response to resveratrol treatment.
Protocol:
-
Cell Culture and Treatment: Cells of interest (e.g., cancer cell lines, primary cells) are cultured under standard conditions. A treatment group is exposed to a specific concentration of resveratrol for a defined period, while a control group receives a vehicle control.
-
RNA Extraction: Total RNA is extracted from both treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This process typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome using an aligner such as STAR or HISAT2.
-
Quantification: Gene expression levels are quantified using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between the resveratrol-treated and control groups are identified using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Functional enrichment analysis of the differentially expressed genes is performed using databases like GO and KEGG to identify affected biological pathways.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
Objective: To validate the expression changes of specific genes identified by RNA-seq.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
Primer Design: Gene-specific primers for the target genes and a reference (housekeeping) gene are designed using primer design software (e.g., Primer3).
-
qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by resveratrol and the experimental workflow for transcriptomic analysis.
Caption: Major signaling pathways modulated by resveratrol.
Caption: A typical workflow for comparative transcriptomic analysis.
Caption: Relationship between Resveratrol and its inactive derivative this compound.
Conclusion
Based on currently available scientific literature, a direct comparative transcriptomic analysis of this compound versus resveratrol is not possible. This compound is consistently reported as a biologically inactive derivative of resveratrol, with no known effects on the signaling pathways or cellular processes that are significantly modulated by its parent compound. In stark contrast, resveratrol has a well-documented and profound impact on the transcriptome, influencing a multitude of pathways that are critical in health and disease.
For researchers and drug development professionals, this guide highlights the importance of resveratrol as a potent modulator of gene expression and cellular signaling. Future research could focus on elucidating the specific structural modifications in this compound that lead to its inactivity, which may, in turn, provide further insights into the structure-activity relationship of resveratrol and its analogues. Until transcriptomic data for this compound becomes available, resveratrol remains the compound of interest for studies investigating the transcriptomic effects of this class of polyphenols.
References
- 1. labscoop.com [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PDM 11 - Biochemicals - CAT N°: 10006341 [bertin-bioreagent.com]
- 4. Genomic and Transcriptomic Features of Response to Anti-PD-1 Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTLA and PD-1 signals attenuate TCR-mediated transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A critical assessment of the synthesis and biological activity of p53/human double minute 2‐stapled peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PMD-11 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. caymanchem.com [caymanchem.com]
Head-to-Head Comparison: The Inactive Resveratrol Isomer PDM11 versus its Active Counterpart, Resveratrol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the study of bioactive compounds, the use of inactive isomers as negative controls is crucial for validating experimental results and elucidating mechanisms of action. This guide provides a detailed head-to-head comparison of PDM11, a known inactive derivative of trans-resveratrol, with its biologically active parent compound, resveratrol (B1683913). This compound, by not eliciting the same cellular and biochemical responses as resveratrol, serves as an ideal tool for distinguishing specific effects from off-target or non-specific interactions.
This comparison focuses on key biological activities where resveratrol has demonstrated significant effects, while this compound remains inert. We present quantitative data from a range of in vitro assays, detailed experimental protocols for reproducibility, and visual diagrams of the relevant signaling pathways and workflows to provide a comprehensive resource for researchers.
Data Presentation: Quantitative Comparison of this compound and Resveratrol
The following tables summarize the differential activities of this compound and resveratrol across various biochemical and cellular assays. This compound is consistently shown to be inactive, substantiating its use as a negative control.
Table 1: Enzyme Activity and Receptor Binding
| Assay | This compound Activity | Resveratrol Activity |
| Quinone Reductase 1 (NQO1) Activation | No activation | 3- to 5-fold increase in enzymatic activity at 25-50 µM in K562 cells[1][2] |
| Quinone Reductase 2 (QR2) Inhibition | No inhibition | IC₅₀ = 6.9 ± 0.4 µM |
| Cyclooxygenase-1 (COX-1) Inhibition | No effect | Potent, mechanism-based inactivation (Kᵢ(inact) = 1.52 ± 0.15 µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | No effect | Weak inhibitor (IC₅₀ = 50 µM in vitro) |
| Estrogen Receptor (ERα and ERβ) Binding | No interaction | Binds to both ERα and ERβ with an affinity ~7,000-fold lower than estradiol |
Table 2: Cellular Assays
| Assay | This compound Activity | Resveratrol Activity |
| Nitric Oxide (NO) Production | No effect | Increases NO production in various cell types |
| Cell Proliferation (K562 - Human Leukemia) | No effect on proliferation | Dose- and time-dependent inhibition of proliferation |
| Cell Proliferation (HT-29 - Human Colon Cancer) | No effect on proliferation | IC₅₀ ≈ 50 µg/mL after 24h incubation[3]; IC₅₀ = 115.9 µM after 72h treatment[4] |
| Cell Proliferation (HepG2 - Human Liver Cancer) | No effect on proliferation | IC₅₀ = 60 µM after 24h treatment |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate experimental replication and validation.
Quinone Reductase 1 (NQO1) Activity Assay
This assay measures the induction of NQO1, a phase II detoxification enzyme.
-
Cell Culture: Human K562 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with various concentrations of resveratrol (e.g., 25-50 µM) or this compound for 24-48 hours. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are harvested and lysed to obtain the cytosolic fraction.
-
Enzymatic Reaction: The NQO1 activity in the cell lysate is determined by measuring the reduction of a substrate, such as menadione, coupled with the reduction of a tetrazolium dye (e.g., MTT) in the presence of NADH.
-
Data Analysis: The rate of dye reduction is measured spectrophotometrically at a specific wavelength (e.g., 570 nm). The fold increase in NQO1 activity is calculated relative to the vehicle control.
Cyclooxygenase (COX) Activity Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of resveratrol or this compound in a reaction buffer containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: COX activity is measured by monitoring the oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture and Treatment: Endothelial cells or other relevant cell types are cultured and treated with resveratrol or this compound for a specified period.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). Nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., K562, HT-29, HepG2) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of resveratrol or this compound for 24, 48, or 72 hours.
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Resveratrol-mediated activation of NQO1 via the Nrf2-ARE signaling pathway.
Caption: Simplified pathway of resveratrol-induced nitric oxide production.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 1. Induction of quinone reductase NQO1 by resveratrol in human K562 cells involves the antioxidant response element ARE and is accompanied by nuclear translocation of transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PDM11 (5β-Pregn-11-ene-3,20-dione)
Essential guidance for the safe and compliant disposal of PDM11, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound (also known as 5β-Pregn-11-ene-3,20-dione). The information is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for the disposal of steroid hormones and related hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Proper handling and the use of Personal Protective Equipment (PPE) are the foundational elements of safely managing this compound waste.
| Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the potentially biologically active compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended if handling the compound in powdered form where dust may be generated. | To prevent inhalation of the compound. Work should ideally be performed in a chemical fume hood. |
| Waste Container and Labeling | ||
| Container Type | Designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid. | To safely contain the waste and prevent leaks or spills. |
| Labeling | Clearly label the container with "Hazardous Waste" and the full chemical name: "5β-Pregn-11-ene-3,20-dione". Avoid using abbreviations. | To ensure clear identification of the container's contents and associated hazards for proper handling and disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
-
Waste Identification and Segregation :
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes unused product, solutions, contaminated labware (such as pipette tips, vials, and flasks), and used PPE.[1]
-
This hazardous waste must be kept separate from non-hazardous waste and other chemical waste streams to avoid dangerous reactions.[1]
-
-
Container Management :
-
Select a waste container that is in good condition, free from any cracks or external residues.
-
The container must remain closed except when actively adding waste.
-
Do not overfill the container; it is recommended to leave approximately 10% of headspace to accommodate expansion and prevent spills.
-
-
Waste Accumulation and Storage :
-
Affix a completed hazardous waste label to the container before any waste is added.[1]
-
Store the waste container in a designated, well-ventilated secondary containment area.
-
The storage location should be away from sources of ignition and incompatible chemicals.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or the project is concluded, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling PDM11
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PDM11. Our aim is to be your preferred resource for laboratory safety and chemical handling, ensuring you can work with our products with the utmost confidence and security.
Compound Information
This compound is a derivative of the antioxidant trans-resveratrol. It is a crystalline solid intended for research use only and is not for human or veterinary use.[1]
| Identifier | Value |
| Chemical Name | (E)-5-[2-(4-chlorophenyl)ethenyl]-1,3-dimethoxyphenyl |
| CAS Number | 1032508-03-4 |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.7 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety practices. The following Personal Protective Equipment (PPE) is recommended to minimize any potential exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Not generally required | Handle in a well-ventilated area. Use a fume hood if creating dust or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.
-
Personal Protective Equipment (PPE): Before beginning work, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Use a spatula for transfers and weigh the material on a tared weigh boat or paper.
-
Hygiene: After handling this compound, thoroughly wash your hands with soap and water. Remove and launder any contaminated clothing before reuse.
Emergency Procedures:
| Exposure Scenario | First Aid Measures |
| Eye Contact | Rinse opened eye for several minutes under running water. If irritation persists, consult a doctor. |
| Skin Contact | Generally, the product does not irritate the skin. Wash with soap and water after handling. |
| Inhalation | Supply fresh air. Consult a doctor in case of any complaints. |
| Ingestion | If symptoms persist, consult a doctor. |
Disposal Plan:
This compound and any contaminated materials must be disposed of in accordance with local, state, and federal regulations. A licensed professional waste disposal service should be utilized. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations when working with this compound, integrating the necessary safety checkpoints.
Caption: A flowchart outlining the key steps and safety precautions for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

